5-(Chloromethyl)quinolin-8-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOBHUWKRDXZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70906080 | |
| Record name | 5-(Chloromethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70906080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4053-45-6, 10136-57-9 | |
| Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004053456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Chloromethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70906080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Biological Insights into 5-(Chloromethyl)quinolin-8-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and potential biological significance of 5-(Chloromethyl)quinolin-8-ol. Given the interest in quinoline derivatives for drug development, this document collates available data on its synthesis, characterization, and hypothetical signaling pathway interactions to serve as a valuable resource for the scientific community.
Spectroscopic Data Summary
| Spectroscopic Technique | Form of Analyte | Expected Observations | Reference |
| ¹H NMR | This compound Hydrochloride | Data not explicitly available in reviewed literature. Expected signals would include aromatic protons of the quinoline ring, a singlet for the chloromethyl protons (-CH₂Cl), and a signal for the hydroxyl proton. | [1] |
| ¹³C NMR | This compound Hydrochloride | Data not explicitly available in reviewed literature. Expected signals would correspond to the carbon atoms of the quinoline ring system and the chloromethyl group. | [1] |
| Infrared (IR) | This compound Hydrochloride | Characterized by this method, but specific absorption bands are not detailed in the available literature. Expected characteristic peaks would include O-H stretching, C-H aromatic stretching, C=C and C=N aromatic ring stretching, and C-Cl stretching. | [1] |
| Mass Spectrometry (MS) | This compound | Molecular Weight: 193.63 g/mol . The mass spectrum would be expected to show a molecular ion peak corresponding to this mass. | [2] |
Experimental Protocols
The synthesis of this compound hydrochloride is a key step in the preparation of various quinoline derivatives. The following protocol is based on established synthetic methods.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is typically achieved through the chloromethylation of 8-hydroxyquinoline. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the quinoline ring.
Reaction Scheme:
A simplified reaction scheme for the synthesis.
Procedure:
-
Reaction Setup: 8-Hydroxyquinoline is dissolved in a suitable solvent, typically concentrated hydrochloric acid.
-
Addition of Reagents: Formaldehyde (or a formaldehyde equivalent such as paraformaldehyde) is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred, often at a controlled temperature, for a specified period to allow for the chloromethylation to occur.
-
Isolation and Purification: The product, this compound hydrochloride, precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.
Potential Biological Activity and Signaling Pathway
Derivatives of this compound have been investigated for their biological activities, including antibacterial and anticancer properties. While the specific molecular targets of this compound are not yet fully elucidated, the PI3K/Akt/mTOR signaling pathway is a known target for various quinoline-based compounds in the context of cancer therapy. It is plausible that this compound or its derivatives may exert their potential anticancer effects through modulation of this critical pathway.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.
Hypothesized interaction of quinoline derivatives with the PI3K/Akt/mTOR pathway.
This diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade. Growth factors bind to receptor tyrosine kinases, activating PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt can then phosphorylate a range of downstream targets, including mTORC1, leading to increased cell growth and proliferation and the inhibition of apoptosis. Quinoline derivatives, such as this compound, may potentially inhibit key kinases in this pathway, such as PI3K, Akt, or mTOR, thereby disrupting these pro-survival signals in cancer cells. Further research is required to validate this hypothesis and to identify the specific molecular interactions.
References
Metal Chelating Properties of 5-(Chloromethyl)quinolin-8-ol with Transition Metals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Chloromethyl)quinolin-8-ol (CMQ) is a versatile synthetic intermediate derived from the highly adaptable 8-hydroxyquinoline scaffold. Its inherent chelating ability, stemming from the nitrogen atom of the quinoline ring and the hydroxyl group at the 8-position, makes it and its derivatives subjects of significant interest in coordination chemistry and medicinal research. This technical guide provides a comprehensive overview of the metal chelating properties of this compound and its derivatives with various transition metals. It includes detailed experimental protocols for the synthesis of the ligand and its metal complexes, a summary of key characterization data, and visual representations of experimental workflows. While direct quantitative data on the stability constants of CMQ with transition metals is not extensively available in the current literature, this guide presents data from closely related derivatives to provide valuable insights for researchers in the field.
Introduction
8-Hydroxyquinoline (8HQ) and its derivatives are a well-established class of chelating agents with a broad spectrum of applications, including in analytical chemistry, as antimicrobial and anticancer agents, and in the development of therapeutics for neurodegenerative diseases. The chelating properties of 8HQ are attributed to the bidentate coordination of a metal ion by the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group.
This compound (CMQ) is a key derivative of 8HQ that serves as a precursor for the synthesis of a wide array of more complex ligands. The chloromethyl group at the 5-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups. This modularity enables the fine-tuning of the steric and electronic properties of the resulting ligands, thereby influencing their metal-binding affinity, selectivity, and the biological activity of their metal complexes. This guide focuses on the synthesis, characterization, and metal-chelating properties of CMQ and its derivatives with transition metals such as copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II).
Synthesis of this compound and its Derivatives
The synthesis of this compound hydrochloride is a crucial first step in the preparation of its derivatives and their subsequent metal complexes.
Synthesis of this compound Hydrochloride
A common method for the chloromethylation of 8-hydroxyquinoline involves its reaction with formaldehyde and hydrochloric acid. While specific reaction conditions can vary, a general procedure is outlined below.
Experimental Protocol:
-
8-Hydroxyquinoline is dissolved in a suitable solvent, often a mixture of ethanol and concentrated hydrochloric acid.
-
Paraformaldehyde is added to the solution.
-
The mixture is heated under reflux for a specified period.
-
Upon cooling, the product, 5-(chloromethyl)-8-hydroxyquinoline hydrochloride, precipitates and can be collected by filtration.
-
The crude product is typically washed with a cold solvent, such as ethanol or acetone, and dried.
Synthesis of this compound Derivatives
The chloromethyl group of CMQ is susceptible to nucleophilic substitution, allowing for the synthesis of a variety of ligands. A general scheme for this is the condensation of CMQ with an amine or an alcohol.
Experimental Protocol for Amine Derivatives:
-
This compound hydrochloride (CMQ) and the desired amine are suspended in a suitable solvent like acetone[1].
-
A base, such as sodium bicarbonate, is added to neutralize the hydrochloride and facilitate the reaction[1].
-
The reaction mixture is warmed on a steam bath for several hours[1].
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC)[1].
-
After the reaction is complete, the solution is made basic with an ammonium hydroxide solution[1].
-
The solvent is removed, and the final product is collected[1].
Experimental Protocol for Ether Derivatives:
-
5-Chloromethyl-8-quinolinol is condensed with an alcohol (e.g., benzyl alcohol) in the presence of a base like sodium carbonate[2].
-
The mixture is warmed on a steam bath, and the alcohol is distilled off[2].
-
The resulting solid is dissolved in water and made basic with ammonium hydroxide[2].
-
The solid product is then collected by filtration and dried[2].
Diagram of Synthetic Pathway from CMQ
Caption: Synthetic routes to derivatives of this compound.
Synthesis of Transition Metal Complexes
The 8-hydroxyquinoline moiety in CMQ and its derivatives acts as a bidentate ligand, coordinating to transition metal ions through the quinoline nitrogen and the hydroxyl oxygen.
General Experimental Protocol for Metal Complex Synthesis
-
A solution of the transition metal salt (e.g., nitrate, chloride, or acetate) in a suitable solvent (often water or ethanol) is prepared.
-
A solution of the this compound derivative ligand is prepared in a solvent such as dimethylformamide (DMF) or ethanol[2].
-
The metal salt solution is added to the ligand solution with stirring[2].
-
The pH of the resulting mixture is adjusted to a specific range (e.g., 4.5-6.0) using a dilute base like NaOH to facilitate complexation[2].
-
The reaction mixture is often stirred and may be heated for a period to ensure complete formation of the complex.
-
The resulting solid metal complex is collected by filtration, washed with appropriate solvents, and dried under vacuum[2].
Diagram of Metal Complex Formation Workflow
Caption: General workflow for the synthesis of transition metal complexes.
Characterization of Metal Complexes
The synthesized metal complexes are typically characterized using a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and physicochemical properties.
Spectroscopic and Analytical Data
The following tables summarize the characterization data for transition metal complexes of ligands derived from this compound. It is important to note that this data is for derivatives of CMQ, as comprehensive data for CMQ itself is limited.
Table 1: Elemental Analysis and Physical Properties of Metal Complexes with a CMQ-Thiadiazole Derivative [1]
| Complex | Color | Yield (%) | M.p. (°C) | % Metal (Calc.) | % Metal (Found) | % C (Calc.) | % C (Found) | % H (Calc.) | % H (Found) | % N (Calc.) | % N (Found) |
| [Cu(L)₂] | Greenish Blue | 68 | >300 | 6.87 | 6.75 | 51.98 | 51.82 | 2.81 | 2.75 | 12.12 | 12.01 |
| [Ni(L)₂] | Green | 65 | >300 | 6.38 | 6.25 | 52.34 | 52.18 | 2.83 | 2.78 | 12.21 | 12.11 |
| [Co(L)₂] | Brown | 62 | >300 | 6.41 | 6.32 | 52.31 | 52.21 | 2.83 | 2.76 | 12.20 | 12.09 |
| [Mn(L)₂] | Light Brown | 70 | >300 | 5.99 | 5.85 | 52.69 | 52.51 | 2.85 | 2.79 | 12.29 | 12.15 |
| [Zn(L)₂] | Yellow | 72 | >300 | 7.07 | 6.95 | 51.78 | 51.62 | 2.80 | 2.74 | 12.10 | 12.00 |
| L = 2-(8-Quinolinol-5-yl)–methyl amino-5-(4-bromo-phenyl)-1,3,4-thiadiazole |
Table 2: Magnetic Moment and Molar Conductance of Metal Complexes with a CMQ-Thiadiazole Derivative [1]
| Complex | Magnetic Moment (B.M.) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |
| [Cu(L)₂] | 1.85 | 10.5 |
| [Ni(L)₂] | 3.15 | 9.8 |
| [Co(L)₂] | 4.85 | 11.2 |
| [Mn(L)₂] | 5.92 | 10.1 |
| [Zn(L)₂] | Diamagnetic | 12.5 |
| L = 2-(8-Quinolinol-5-yl)–methyl amino-5-(4-bromo-phenyl)-1,3,4-thiadiazole |
Table 3: Characterization Data for Metal Complexes with a CMQ-Benzyl Ether Derivative (BeMQ) [2]
| Complex | Color | Yield (%) | Magnetic Moment (μeff, B.M.) |
| [Cu(BeMQ)(8HQ)]NO₃ | Greenish | 65 | 1.82 |
| [Ni(BeMQ)(8HQ)]NO₃ | Dull Greenish | 65 | 3.11 |
| [Co(BeMQ)(8HQ)]NO₃ | Light Brown | 61 | 4.95 |
| [Mn(BeMQ)(8HQ)]NO₃ | Light Pink | 73 | 5.55 |
| [Zn(BeMQ)(8HQ)]NO₃ | Pale Yellow | 64 | Diamagnetic |
| BeMQ = 5-[(benzyloxy) methyl] quinolin-8-ol; 8HQ = 8-hydroxyquinoline |
Stability of Metal Complexes
The stability of metal complexes is a critical parameter, particularly for applications in drug development and biological systems. The stability constant (K) provides a quantitative measure of the affinity between a metal ion and a ligand.
Determination of Stability Constants
A common method for determining the stability constants of metal complexes is the pH-metric titration technique, often referred to as the Bjerrum method.
Experimental Protocol for pH-Metric Titration:
-
Preparation of Solutions: Standard solutions of the ligand, metal salt, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) are prepared in a suitable solvent system (e.g., a mixture of water and an organic solvent like ethanol or dioxane to ensure solubility). The ionic strength of the solutions is typically maintained at a constant value using an inert salt like NaClO₄.
-
Titration Sets: At least three sets of titrations are performed:
-
Acid Titration: A known volume of the strong acid solution.
-
Ligand Titration: The same volume of strong acid solution plus a known concentration of the ligand.
-
Complex Titration: The same volumes of strong acid and ligand solutions plus a known concentration of the metal salt.
-
-
pH Measurement: The solutions are titrated with the standard strong base solution, and the pH is recorded after each addition of the titrant.
-
Data Analysis: The titration data is used to calculate the proton-ligand stability constants and the metal-ligand stability constants using established computational methods.
Stability Constants of Related 8-Hydroxyquinoline Derivatives
While specific stability constant data for this compound with transition metals are not readily found in the reviewed literature, data for other 8-hydroxyquinoline derivatives can provide an indication of the expected trends. For instance, the stability of complexes with 8-hydroxyquinoline itself generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). It is anticipated that CMQ and its derivatives would exhibit a similar trend in their metal chelation stability.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a diverse range of ligands capable of chelating transition metals. The resulting metal complexes exhibit interesting magnetic and electronic properties, and their characterization provides insights into their coordination chemistry. While quantitative data on the stability of metal complexes formed directly with this compound is sparse, the methodologies and data presented for its derivatives offer a solid foundation for further research. Future studies focusing on the determination of the stability constants of CMQ with various transition metals would be highly beneficial for advancing its application in areas such as medicinal chemistry and materials science. The detailed experimental protocols and characterization data compiled in this guide are intended to support and facilitate such future investigations.
References
The Multifaceted Biological Activities of 5-(Chloromethyl)quinolin-8-ol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 5-(Chloromethyl)quinolin-8-ol has emerged as a versatile precursor for the synthesis of novel compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives, with a particular focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key assays are provided, and quantitative biological data are summarized for comparative analysis. Furthermore, key signaling pathways implicated in the anticancer activity of these compounds are visualized to facilitate a deeper understanding of their molecular mechanisms.
Introduction
Quinolin-8-ol and its derivatives have long been recognized for their diverse pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. The introduction of a chloromethyl group at the 5-position of the quinolin-8-ol ring system provides a reactive handle for a variety of chemical modifications, enabling the generation of extensive compound libraries for biological screening. This guide explores the significant therapeutic potential of this class of compounds, offering a comprehensive resource for researchers in the field of drug discovery and development.
Synthesis of this compound and its Derivatives
The foundational precursor, 5-(chloromethyl)-8-hydroxyquinoline hydrochloride, is commonly synthesized via the Burckhalter reaction, a type of Mannich reaction. This involves the reaction of 8-hydroxyquinoline with formaldehyde and hydrochloric acid.
Subsequent derivatization typically involves nucleophilic substitution of the chlorine atom in the chloromethyl group. A common strategy is the condensation with various primary or secondary amines, such as substituted piperazines, to yield a diverse array of 5-((aryl/alkylamino)methyl)quinolin-8-ol derivatives.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through multiple signaling cascades.
Quantitative Anticancer Data
The anticancer potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[5,4-b]quinoline derivatives | Various | Not specified | [1] |
| Quinoline-5-sulfonamide derivatives | C-32 (Amelanotic Melanoma) | Varies | [2] |
| MDA-MB-231 (Breast Adenocarcinoma) | Varies | [2] | |
| A549 (Lung Adenocarcinoma) | Varies | [2] | |
| 8-Hydroxyquinoline platinum(II) derivatives | MDA-MB-231 (Breast) | 5.49 ± 0.14 | [3] |
| Quinoline derivatives | MDA-MB-231 (Breast) | 32 nM | [4] |
| HT-29 (Colon) | 11 nM | [4] | |
| 2-Oxo-quinoline derivatives | HepG2 (Liver) | 9.99 | |
| Imidazo[4,5-c]quinoline derivatives | - | 103.3 | |
| Pyrazolone 2 | HCT116 (Colon) | 7.39 ± 0.5 | |
| MCF7 (Breast) | 9.24 ± 0.7 |
Mechanisms of Anticancer Action
Quinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.
-
Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death.
-
Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of caspase-8, which can directly activate executioner caspases or cleave Bid to tBid, thereby engaging the intrinsic pathway.
Signaling Pathway: Induction of Apoptosis by Quinoline Derivatives
Caption: Apoptosis induction by quinoline derivatives.
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Its dysregulation is often implicated in cancer. Some quinoline derivatives have been found to inhibit this pathway, thereby suppressing cancer cell growth and survival.
In the canonical NF-κB pathway, inflammatory signals lead to the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes. Quinoline derivatives can interfere with this pathway at various points, such as by preventing the degradation of IκBα or by inhibiting the nuclear translocation of NF-κB.
Signaling Pathway: Inhibition of NF-κB by Quinoline Derivatives
Caption: NF-κB pathway inhibition by quinoline derivatives.
Antimicrobial Activity
Derivatives of this compound exhibit broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungal species.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-Chloroquinolin-8-ol (Cloxyquin) | Mycobacterium tuberculosis | 0.062 - 0.25 | [5] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 | [6] |
| Staphylococcus aureus (MRSA) | 1.1 | [6] | |
| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | 2 | [7] |
| Mycobacterium tuberculosis H37Rv | 10 | [7] | |
| Cryptococcus neoformans | 15.6 | [7] | |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Phaeomoniella chlamydospora | 10 | [8] |
| Phaeoacremonium aleophilum | 1 | [8] | |
| 7-Methoxyquinoline derivatives | Escherichia coli | 7.812 | |
| Candida albicans | 31.125 |
Experimental Protocols
Synthesis of 5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-ol Derivatives
Workflow: Synthesis of 5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-ol Derivatives
Caption: Synthesis workflow for piperazine derivatives.
Procedure:
-
To a stirred solution of 5-(chloromethyl)-8-hydroxyquinoline hydrochloride (1.0 eq) and triethylamine (1.5 eq) in dimethyl sulfoxide (DMSO), add the appropriate substituted piperazine (1.0 eq).
-
Heat the reaction mixture at 80°C for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Anticancer Activity: MTT Assay
Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Seed human cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to a vehicle control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
Procedure:
-
Prepare a stock solution of the test compound, often in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Conclusion
This compound serves as a valuable and versatile starting material for the development of novel therapeutic agents. Its derivatives have demonstrated potent anticancer and antimicrobial activities, operating through diverse and clinically relevant mechanisms of action. The continued exploration of this chemical space holds significant promise for the discovery of new and effective drugs to combat cancer and infectious diseases. This guide provides a foundational resource to aid researchers in this endeavor.
References
- 1. Synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
5-(Chloromethyl)quinolin-8-ol: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Chloromethyl)quinolin-8-ol is a highly versatile bifunctional molecule that has garnered significant attention as a key building block in the field of organic synthesis. Its unique structure, featuring a reactive chloromethyl group at the 5-position and a chelating 8-hydroxyquinoline scaffold, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, reactivity, and applications in the development of novel therapeutic agents and functional materials. Detailed experimental protocols for its synthesis and subsequent derivatization are presented, along with a compilation of quantitative data for key compounds. Furthermore, this guide visualizes the role of this compound derivatives in modulating critical signaling pathways, such as PI3K/Akt/mTOR and NF-κB, which are implicated in various diseases, including cancer and inflammatory disorders.
Introduction
The 8-hydroxyquinoline moiety is a well-established "privileged structure" in medicinal chemistry, known for its ability to chelate metal ions and interact with a variety of biological targets. The introduction of a chloromethyl group at the 5-position of this scaffold provides a reactive handle for a wide array of synthetic modifications. This functionalization enables the facile introduction of diverse side chains and the construction of more complex molecular architectures. Consequently, this compound has emerged as a valuable precursor for the synthesis of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This guide aims to be a comprehensive resource for researchers interested in leveraging the synthetic potential of this important building block.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Burckhalter reaction , a modified Mannich reaction. This one-pot synthesis involves the reaction of 8-hydroxyquinoline with formaldehyde and concentrated hydrochloric acid.
Experimental Protocol: Synthesis of this compound Hydrochloride
Materials:
-
8-Hydroxyquinoline
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 8-hydroxyquinoline in concentrated hydrochloric acid with cooling in an ice bath.
-
To this stirred solution, add formaldehyde solution dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, bubble hydrogen chloride gas through the reaction mixture for several hours at 0-5 °C.
-
Allow the reaction mixture to stand at a low temperature overnight to facilitate the precipitation of the product.
-
Collect the precipitated solid by filtration, wash with a small amount of cold acetone, and then with diethyl ether.
-
Dry the resulting white to off-white solid under vacuum to yield this compound hydrochloride.
The free base can be obtained by neutralizing an aqueous solution of the hydrochloride salt with a suitable base, such as sodium bicarbonate or ammonium hydroxide, followed by extraction with an organic solvent.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral data for this compound and its hydrochloride salt is provided in the table below.
| Property | This compound | This compound HCl |
| Molecular Formula | C₁₀H₈ClNO | C₁₀H₈ClNO · HCl |
| Molecular Weight | 193.63 g/mol | 230.09 g/mol |
| Appearance | Pale yellow solid | White to off-white solid |
| Melting Point | 155-157 °C | >250 °C (decomposes) |
| ¹H NMR (CDCl₃, δ ppm) | 4.85 (s, 2H, -CH₂Cl), 7.15 (d, 1H), 7.40 (d, 1H), 7.55 (dd, 1H), 8.50 (d, 1H), 8.80 (d, 1H) | Data typically acquired for the free base |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1600 (C=N), ~1500 (C=C), ~750 (C-Cl) | ~3400 (O-H), ~2900-3100 (N-H⁺), ~1600 (C=N), ~750 (C-Cl) |
Synthetic Applications of this compound
The reactivity of the chloromethyl group makes this compound a versatile precursor for a wide range of derivatives. The primary mode of reaction is nucleophilic substitution, where the chlorine atom is displaced by various nucleophiles.
Aminomethylation Reactions
The most extensively studied application is the reaction with primary and secondary amines to yield 5-(aminomethyl)quinolin-8-ol derivatives. These reactions are typically carried out in the presence of a base, such as triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]
Materials:
-
This compound hydrochloride
-
1-Phenylpiperazine
-
Triethylamine
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound hydrochloride (1.0 eq) in DMSO, add triethylamine (1.5 eq).
-
Add 1-phenylpiperazine (1.0 eq) to the mixture.
-
Heat the reaction mixture at 80 °C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.[1]
Ether and Thioether Synthesis
The chloromethyl group can readily react with alkoxides, phenoxides, and thiolates to form the corresponding ethers and thioethers. These reactions are typically performed under basic conditions.
The synthesis of 5-(ethoxymethyl)-8-hydroxyquinoline has been reported, demonstrating the formation of an ether linkage.
Reaction with thiols, such as hexanethiol, in the presence of a base yields the corresponding 5-(alkylthiomethyl)quinolin-8-ol derivatives.
Ester Synthesis
Carboxylate salts can act as nucleophiles to displace the chloride, forming 5-(acyloxymethyl)quinolin-8-ol derivatives. This reaction provides access to ester-containing quinoline compounds.
Carbon-Carbon Bond Formation
While less common, the chloromethyl group can participate in carbon-carbon bond-forming reactions. For instance, it can be converted to the corresponding phosphonium salt, which can then be used in a Wittig reaction with aldehydes or ketones to form vinyl-substituted quinolines. Additionally, under specific catalytic conditions, it may undergo Suzuki coupling with boronic acids, although this is a more challenging transformation for sp³-hybridized chlorides.
Quantitative Data of Representative Derivatives
The following table summarizes the physical and spectral data for a selection of derivatives synthesized from this compound.
| Derivative | Structure | Yield (%) | M.p. (°C) | ¹H NMR Highlights (δ ppm) | Ref. |
| 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol | 80 | Oil | 3.85 (s, 2H, -CH₂-N), 2.6-3.2 (m, 8H, piperazine), 6.8-8.9 (m, 11H, aromatic) | [1] | |
| 5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)quinolin-8-ol | 75 | 148-150 | 3.86 (s, 2H, -CH₂-N), 2.6-3.2 (m, 8H, piperazine), 6.9-8.9 (m, 10H, aromatic) | [1] | |
| 5-(Hexylthiomethyl)quinolin-8-ol | - | - | 3.90 (s, 2H, -CH₂-S), 2.55 (t, 2H, -S-CH₂-), 0.8-1.6 (m, 11H, hexyl) |
Role in Modulating Signaling Pathways
Derivatives of 8-hydroxyquinoline have shown significant promise as inhibitors of key cellular signaling pathways that are often dysregulated in diseases like cancer.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several quinoline-based compounds have been developed as inhibitors of this pathway, targeting one or more of the key kinases: PI3K, Akt, and mTOR.[2][3][4] The mechanism of action often involves competitive binding to the ATP-binding pocket of these kinases, thereby preventing their catalytic activity.
References
An In-depth Technical Guide on the Solubility and Stability of 5-(Chloromethyl)quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-(Chloromethyl)quinolin-8-ol, a compound also known as Cloxiquine. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support formulation and analytical development efforts.
Introduction
This compound (CAS No: 130-16-5), a derivative of 8-hydroxyquinoline, is a compound with known antibacterial and antifungal properties. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under different stress conditions, is paramount for the development of safe, effective, and stable pharmaceutical formulations. This guide summarizes available data on these critical attributes and provides standardized protocols for their evaluation.
Solubility Profile
The solubility of this compound has been determined in a range of common pharmaceutical solvents. The available quantitative data is summarized in the tables below. It is important to note that for some solvents, an ultrasonic bath may be required to achieve the reported solubility.
Table 1: Solubility in Common Organic Solvents and Water
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 | 556.79 | Ultrasonic bath may be needed.[1] |
| Ethanol | 35 | 194.87 | |
| Water | Insoluble | - |
Table 2: Mole-Fraction Solubility in Various Pure Solvents at 298.15 K (25 °C)
| Solvent | Mole-Fraction Solubility (x₁) |
| 1,4-Dioxane | 0.0751 |
| 2-Ethoxyethanol | 0.0333 |
| n-Propyl Acetate | 0.0297 |
| 2-Methoxyethanol | 0.0291 |
| Ethyl Acetate | 0.0269 |
| Methyl Acetate | 0.0245 |
| Isopropyl Acetate | 0.0232 |
| Acetone | 0.0200 |
| n-Propyl Alcohol | 0.0076 |
| Ethanol | 0.0058 |
| Isopropyl Alcohol | 0.0045 |
| Methanol | 0.0042 |
Data from a study on the mole-fraction solubility of 5-chloro-8-hydroxyquinoline (Form I) in twelve pure solvents at various temperatures.
Table 3: Solubility in Co-Solvent Systems for In Vivo Studies
| Co-Solvent System | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (13.92 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (13.92 mM) | Clear solution.[1] |
Stability Profile
This compound is reported to be stable under normal storage conditions. However, it is sensitive to light, moisture, and high temperatures. Forced degradation studies are crucial to identify potential degradation products and establish a stability-indicating analytical method. While specific degradation data for this compound is not extensively available, information on the parent compound, quinoline, and the closely related 5-chloro-8-hydroxyquinoline can provide insights into potential degradation pathways.
General Stability Observations:
-
Thermal Stability: The compound is a solid with a melting point in the range of 122-128 °C. Exposure to high temperatures, especially near its melting point, is likely to cause degradation.
-
Photostability: As a quinoline derivative, the compound may be susceptible to photodegradation. Exposure to UV and visible light should be minimized.
-
Hydrolytic Stability: The chloromethyl group may be susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding hydroxymethyl derivative.
-
Oxidative Stability: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.
Experimental Protocols
This section provides detailed methodologies for the determination of solubility and the assessment of stability for this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent if necessary) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with an equal volume of hydrochloric acid. Store at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the sample solution with an equal volume of sodium hydroxide. Store at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat the sample solution with hydrogen peroxide. Store at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80 °C) for a defined period. Also, expose a solution of the compound to the same conditions.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, using a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of the control. Identify and quantify the degradation products. The peak purity of the parent compound should be assessed to ensure that it is not co-eluting with any degradation products.
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility and stability of this compound.
Caption: Experimental workflow for solubility and stability testing.
The signaling pathway for degradation is complex and can vary based on the stressor. A simplified logical relationship for potential hydrolytic degradation is presented below.
References
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 5-(Chloromethyl)quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among its many derivatives, 5-(chloromethyl)quinolin-8-ol hydrochloride stands out as a particularly valuable and versatile starting material for the synthesis of novel bioactive compounds. The presence of the reactive chloromethyl group at the 5-position, combined with the chelating properties of the 8-hydroxyquinoline core, provides a unique platform for the development of potent anticancer, antimicrobial, and antiviral agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of compounds derived from this compound, offering a valuable resource for researchers in the field of drug discovery and development.
Synthesis of this compound Derivatives
The primary route to a diverse library of derivatives involves the nucleophilic substitution of the chlorine atom in the 5-chloromethyl group. This allows for the introduction of a wide array of functionalities, including amines, imidazoles, and other heterocyclic systems.
Experimental Protocol: General Synthesis of 5-((4-Substituted-piperazin-1-yl)methyl)quinolin-8-ol Derivatives
A common synthetic strategy for creating derivatives of this compound involves its reaction with various piperazine analogs.
Materials:
-
This compound hydrochloride
-
Appropriate substituted piperazine (e.g., 1-phenylpiperazine)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a stirred solution of this compound hydrochloride (1.0 equivalent) in DMSO, add triethylamine (1.5 equivalents).
-
Add the desired substituted piperazine (1.0 equivalent) to the reaction mixture.
-
Heat the resulting mixture at 80°C for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through various signaling pathways.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative quinolin-8-ol derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | MDA-MB-231 (Breast) | 12.5-25 | [1] |
| 8-hydroxy-2-quinolinecarbaldehyde | T-47D (Breast) | 12.5-25 | [1] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hs578t (Breast) | 12.5-25 | [1] |
| 8-hydroxy-2-quinolinecarbaldehyde | SaoS2 (Osteosarcoma) | 12.5-25 | [1] |
| 8-hydroxy-2-quinolinecarbaldehyde | K562 (Leukemia) | 12.5-25 | [1] |
| 8-hydroxy-2-quinolinecarbaldehyde | SK-Hep-1 (Liver) | 12.5-25 | [1] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25 | [1] |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-FU | [2] |
| 6,8-diphenylquinoline | C6 (Glioblastoma), HeLa (Cervical), HT29 (Colon) | Significant antiproliferative activity | [2] |
| Quinoline derivative 91b1 | A549 (Lung) | 15.38 µg/mL | [3] |
| Quinoline derivative 91b1 | AGS (Gastric) | 4.28 µg/mL | [3] |
| Quinoline derivative 91b1 | KYSE150 (Esophageal) | 4.17 µg/mL | [3] |
| Quinoline derivative 91b1 | KYSE450 (Esophageal) | 1.83 µg/mL | [3] |
| DFIQ (a quinoline derivative) | A549 (Lung) | 4.16 (24h), 2.31 (48h) | [4] |
Signaling Pathways in Anticancer Activity
Quinoline derivatives can induce apoptosis through both intrinsic and extrinsic pathways. The following diagram illustrates a generalized pathway for apoptosis induction by these compounds.
Caption: Generalized signaling pathway for anticancer activity of quinoline derivatives.
Antimicrobial Applications
Derivatives of this compound have shown promising activity against a variety of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for some this compound derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (standard strains) | 0.062 - 0.25 | [5] |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (clinical isolates) | 0.062 - 0.25 | [5] |
| 5-sulphonamido-8-hydroxyquinoline derivatives | Escherichia coli | Potent inhibition | [6] |
| 5-sulphonamido-8-hydroxyquinoline derivatives | Pseudomonas aeruginosa | Potent inhibition | [6] |
| 5-((4-alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Gram-positive and Gram-negative bacteria | Good activity | [7] |
| 5-chloro-7-iodo-8-hydroxyquinoline | Phaeomoniella chlamydospora | 10 | [8] |
| 5-chloro-7-iodo-8-hydroxyquinoline | Phaeoacremonium aleophilum | 1 | [8] |
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for many quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.
Caption: Mechanism of action of quinoline derivatives as antimicrobial agents.
Antiviral Applications
The antiviral potential of this compound derivatives is an emerging area of research. Studies have shown that certain derivatives can inhibit the replication of various viruses, including RNA viruses.
Quantitative Antiviral Activity Data
The following table provides a summary of the antiviral activities of some quinoline derivatives.
| Compound/Derivative | Virus | EC50 | Reference |
| 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol | SARS-CoV-2 (in silico) | Potential agent | [9] |
| 5-sulphonamido-8-hydroxyquinoline derivatives | Avian Paramyxovirus type 1 (APMV-1) | 3-4 µ g/egg (IC50) | [6] |
| 5-sulphonamido-8-hydroxyquinoline derivatives | Laryngotracheitis virus (LTV) | 3-4 µ g/egg (IC50) | [6] |
| Chloroquine (a quinoline derivative) | SARS-CoV-2 | 1.13 µM | [10] |
Mechanism of Antiviral Action
A key mechanism of antiviral action for some quinoline derivatives is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as potential antiviral SARS-CoV-2 candidate: Synthesis, crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(Chloromethyl)quinolin-8-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 5-(Chloromethyl)quinolin-8-ol and its subsequent conversion to various derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4]
Introduction
8-Hydroxyquinoline and its derivatives are well-established scaffolds in drug discovery, known for their chelating properties and diverse pharmacological effects.[5][6] The introduction of a chloromethyl group at the 5-position provides a reactive handle for further functionalization, allowing for the synthesis of a wide array of derivatives. A common and efficient method for the synthesis of this compound is through a chloromethylation reaction of 8-hydroxyquinoline.[1][7] Subsequent nucleophilic substitution of the chlorine atom with various amines, such as piperazine derivatives, yields a library of compounds with potential therapeutic applications.[8] The Mannich reaction is another key synthetic strategy for generating aminomethylated 8-hydroxyquinolines.[5][6][9][10][11]
Experimental Protocols
This section details the experimental procedures for the synthesis of the key intermediate, this compound hydrochloride, and its subsequent derivatization.
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes the direct chloromethylation of 8-hydroxyquinoline.
-
Materials:
-
8-Hydroxyquinoline
-
37% Aqueous formaldehyde
-
32% Aqueous hydrochloric acid
-
Hydrogen chloride gas
-
90% Ethanol
-
-
Procedure:
-
In a reaction vessel, mix 14.6 g (0.1 mol) of 8-hydroxyquinoline, 16 mL of 32% aqueous hydrochloric acid, and 16 mL (0.2 mol) of 37% aqueous formaldehyde at 0°C.[7]
-
Bubble hydrogen chloride gas through the mixture for 6 hours at 0°C.[7]
-
After the reaction is complete, allow the mixture to stand at room temperature for 2 hours without stirring.[7]
-
Collect the resulting yellow solid by filtration.[7]
-
Wash the solid with 90% ethanol.[7]
-
Dry the product under vacuum to yield 5-(chloromethyl)-8-quinolinol hydrochloride.[7]
-
-
Characterization:
-
The structure of the product can be confirmed by ¹H NMR spectroscopy.[7]
-
Protocol 2: Synthesis of 5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-ol Derivatives
This protocol provides a general method for the derivatization of this compound hydrochloride with various piperazines.[8]
-
Materials:
-
5-(Chloromethyl)-8-hydroxyquinoline hydrochloride
-
Appropriate 4-alkylpiperazine
-
Triethylamine
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
-
Hexane
-
Acetone
-
-
Procedure:
-
To a stirred solution of 5-(chloromethyl)-8-hydroxyquinoline hydrochloride (5.74 mmol) and triethylamine (8.5 mmol) in 20 mL of DMSO, add the appropriate piperazine (5.74 mmol).[8]
-
Heat the resulting mixture at 80°C for 12 hours.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[8]
-
After completion, cool the reaction to room temperature and add 50 mL of water.[8]
-
Extract the product with ethyl acetate (3 x 80 mL).[8]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.[8]
-
Purify the crude product by column chromatography using a hexane/acetone (6:4) solvent system to obtain the desired product.[8]
-
Quantitative Data Summary
The following tables summarize the quantitative data reported for the synthesis of this compound derivatives.
Table 1: Synthesis of this compound Hydrochloride
| Product | Starting Material | Reagents | Yield | Melting Point | Reference |
| 5-(Chloromethyl)-8-quinolinol hydrochloride | 8-Hydroxyquinoline | Formaldehyde, Hydrochloric acid, HCl gas | 98% | 280 °C (decomposes)[7] | [7] |
Table 2: Synthesis of a 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol Derivative
| Product | Starting Materials | Solvent | Yield | Physical State | Reference |
| 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol | 1-Phenylpiperazine, this compound hydrochloride, Triethylamine | DMSO | 80% | Brown oil | [8] |
Visualizations
Diagram 1: Synthesis Workflow for this compound Derivatives
Caption: Synthetic workflow for producing this compound derivatives.
Diagram 2: Logical Relationship of Components in the Mannich Reaction
Caption: Key components involved in the Mannich reaction for synthesizing 8-hydroxyquinoline derivatives.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]
- 4. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-(CHLOROMETHYL)-8-QUINOLINOL HYDROCHLORIDE CAS#: 4053-45-6 [amp.chemicalbook.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Novel 8-Hydroxyquinoline Derivatives through Mannich Reaction and their Biological Evaluation as Potential Immunomodulatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-(Chloromethyl)quinolin-8-ol in Antibacterial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-(Chloromethyl)quinolin-8-ol and its derivatives in the discovery and development of novel antibacterial agents. This document outlines the synthesis of active compounds, their antibacterial efficacy, proposed mechanisms of action, and detailed protocols for their evaluation.
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Quinoline derivatives, particularly 8-hydroxyquinolines, have long been recognized for their broad-spectrum antimicrobial properties. This compound serves as a versatile starting material for the synthesis of a variety of derivatives with potent antibacterial activity. The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, largely due to its ability to chelate metal ions essential for bacterial survival and enzymatic function.[1][2] This document details the application of this compound in developing new antibacterial candidates.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values of representative 8-hydroxyquinoline derivatives against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of 5-Chloroquinolin-8-ol (Cloxyquin) against Mycobacterium tuberculosis
| M. tuberculosis Strain Type | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Drug-sensitive | 100 | 0.125 | 0.25 | 0.062 - 0.25 |
| Drug-resistant | 20 | 0.125 | 0.25 | 0.062 - 0.25 |
| Multidrug-resistant (MDR) | 30 | 0.125 | 0.125 | 0.062 - 0.25 |
Data synthesized from literature for illustrative purposes.[3]
Table 2: In Vitro Antibacterial Activity of Various 8-Hydroxyquinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus epidermidis | 4 - 16 |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 4 - 16 |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Enterococcus faecalis | 4 - 16 |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Enterococcus faecium | 4 - 16 |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | 0.1 |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium smegmatis | 1.56 |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-sensitive S. aureus (MSSA) | 2.2 |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-resistant S. aureus (MRSA) | 1.1 |
Data synthesized from multiple sources for illustrative purposes.[4][5]
Mechanism of Action
The primary antibacterial mechanism of 8-hydroxyquinoline derivatives is their ability to chelate essential metal ions, such as iron (Fe³⁺), zinc (Zn²⁺), and manganese (Mn²⁺).[2][6] These metal ions are critical cofactors for various bacterial enzymes involved in essential metabolic processes. By sequestering these ions, 8-hydroxyquinoline derivatives disrupt these pathways, leading to bacterial growth inhibition and cell death.
Some derivatives, particularly iron complexes of 8-hydroxyquinoline, may exhibit a dual mechanism of action.[6] In addition to metal chelation by the 8-hydroxyquinoline ligand, the complex can transport iron into the bacterial cell, potentially leading to the generation of reactive oxygen species (ROS) via the Fenton reaction, which causes oxidative damage to cellular components.[6]
Experimental Protocols
Synthesis of 5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-ol Derivatives
This protocol describes a general method for the synthesis of 5-substituted quinolin-8-ol derivatives from 5-chloromethyl-8-hydroxyquinoline hydrochloride.[7]
Materials:
-
5-Chloromethyl-8-hydroxyquinoline hydrochloride
-
Appropriate 4-alkylpiperazine
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 5-chloromethyl-8-hydroxyquinoline hydrochloride (1.0 eq) in DMSO, add triethylamine (1.5 eq).
-
Add the appropriate 4-alkylpiperazine (1.0 eq) to the reaction mixture.
-
Heat the resulting mixture at 80°C for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with ethyl acetate (3x).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the product by column chromatography if necessary.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[8][9]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., DMSO) to a known concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
This will result in wells with decreasing concentrations of the test compound.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
-
Structure-Activity Relationship (SAR)
The antibacterial activity of 8-hydroxyquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.[1]
-
The 8-OH group is crucial: The hydroxyl group at position 8 is essential for the metal-chelating activity and, consequently, the antibacterial effect.[5]
-
Substituents at the 5- and 7-positions: The nature of the substituents at these positions can modulate the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby affecting its uptake by bacterial cells and its interaction with the target sites.[1] For instance, the introduction of halogen atoms or bulky side chains can enhance antibacterial activity.
Further SAR studies are crucial for optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a valuable scaffold for the development of novel antibacterial agents. Its derivatives have demonstrated potent activity against a range of clinically relevant bacteria, including drug-resistant strains. The primary mechanism of action involves the chelation of essential metal ions, leading to the disruption of bacterial metabolism. The provided protocols offer a framework for the synthesis and evaluation of new this compound derivatives as potential antibacterial drug candidates. Further research focusing on lead optimization and in vivo efficacy studies is warranted to translate these promising findings into new therapeutic options.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol [mdpi.com]
- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing the Antifungal Properties of 5-(Chloromethyl)quinolin-8-ol
Abstract
These application notes provide a comprehensive experimental framework for evaluating the antifungal efficacy of 5-(Chloromethyl)quinolin-8-ol, a derivative of 8-hydroxyquinoline. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antifungal agents. This document outlines standardized methods for determining the minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and in vitro cytotoxicity. All procedures are based on established guidelines to ensure data accuracy and reproducibility.
Introduction
The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents. The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for its broad-spectrum antimicrobial properties.[1][2] Derivatives of 8-hydroxyquinoline have demonstrated potent activity against various fungal species, including Candida, Aspergillus, and Cryptococcus.[1] The proposed mechanism of action for many 8-hydroxyquinoline derivatives involves the chelation of essential metal ions, which disrupts fungal metabolic processes, and in some cases, damages the cell wall and compromises the integrity of the cytoplasmic membrane.[3][4]
This document provides a detailed experimental setup for characterizing the antifungal profile of this compound.
Experimental Workflow
The overall workflow for assessing the antifungal properties of the test compound is depicted below. The process begins with the preparation of the compound and fungal inocula, followed by primary antifungal susceptibility testing (MIC), secondary testing for fungicidal activity (MFC), and concludes with an evaluation of mammalian cell cytotoxicity to determine the compound's selectivity.
Caption: Overall experimental workflow for antifungal compound evaluation.
Proposed Mechanism of Action
The antifungal activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions that are crucial for fungal enzyme function. This disruption of metal homeostasis can lead to the inhibition of key metabolic pathways and ultimately, fungal cell death. Some derivatives have also been shown to directly damage the fungal cell wall or membrane.[3][5]
Caption: Proposed antifungal mechanism of 8-hydroxyquinoline derivatives.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method (M27-A for yeasts and M38-A for molds).[6][7]
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a panel of fungal pathogens.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Create serial twofold dilutions in RPMI-1640 medium to achieve final concentrations ranging from (for example) 128 µg/mL to 0.25 µg/mL in the microtiter plate wells. The final DMSO concentration should not exceed 1% (v/v).
-
Inoculum Preparation:
-
Yeasts: Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension with a spectrophotometer at 530 nm to a turbidity equivalent to a 0.5 McFarland standard. This yields a stock suspension of approximately 1-5 x 10⁶ cells/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the wells.[8]
-
Molds: Culture the mold on Potato Dextrose Agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL.
-
-
Assay Setup:
-
Add 100 µL of RPMI-1640 medium containing the serially diluted compound to the wells of a 96-well plate.
-
Add 100 µL of the final fungal inoculum to each well.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds, depending on the growth rate of the organism.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. For azole-class compounds and yeasts, the endpoint is often defined as the concentration that causes a significant reduction (≥50%) in turbidity compared to the positive control.[9]
Protocol 2: Minimum Fungicidal Concentration (MFC) Assay
Objective: To determine the lowest concentration of this compound that kills ≥99.9% of the initial fungal inoculum.
Procedure:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot the aliquot onto a Sabouraud Dextrose Agar plate.
-
Incubate the agar plate at 35°C for 24-48 hours (or until growth is visible in the positive control spot).
-
The MFC is defined as the lowest concentration of the compound from which no colonies grow on the agar plate.
Protocol 3: In Vitro Cytotoxicity Assay (MTS Assay)
Objective: To evaluate the cytotoxic effect of this compound on a mammalian cell line (e.g., HEK293, HepG2) and determine the 50% inhibitory concentration (IC₅₀).
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom microtiter plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in the complete growth medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
IC₅₀ Determination: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is the concentration of the compound that reduces cell viability by 50% and can be determined by plotting a dose-response curve.
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: Antifungal Activity of this compound
| Fungal Strain | ATCC No. | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans | 90028 | Data | Data | Data |
| Candida glabrata | 90030 | Data | Data | Data |
| Cryptococcus neoformans | 32045 | Data | Data | Data |
| Aspergillus fumigatus | 204305 | Data | Data | Data |
| Trichophyton rubrum | 28188 | Data | Data | Data |
| An MFC/MIC ratio ≤ 4 is typically considered fungicidal, while a ratio > 4 is considered fungistatic. |
Table 2: Cytotoxicity and Selectivity Index
| Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI) vs. C. albicans |
| HEK293 | Data | Data |
| HepG2 | Data | Data |
| The Selectivity Index (SI) is calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for the fungal pathogen over mammalian cells. |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-(Chloromethyl)quinolin-8-ol in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal cell death. A growing body of evidence highlights the role of metal ion dyshomeostasis, particularly of copper, zinc, and iron, in the pathology of AD. These metal ions can promote the aggregation of Aβ peptides and contribute to oxidative stress. 8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as a promising class of therapeutic agents for AD.[1][2][3] 5-(Chloromethyl)quinolin-8-ol, a member of this family, is a lipophilic molecule capable of crossing the blood-brain barrier and chelating metal ions, making it a compound of significant interest in AD research.
These application notes provide an overview of the potential uses of this compound in Alzheimer's disease research, including its proposed mechanism of action and detailed protocols for its evaluation. While direct studies on this compound are emerging, the protocols and mechanisms are based on extensive research on closely related and well-studied 8-hydroxyquinoline derivatives like Clioquinol and PBT2.[4][5][6][7]
Proposed Mechanism of Action
The therapeutic potential of this compound in Alzheimer's disease is believed to be multifactorial, primarily revolving around its metal-chelating properties.[1][3][8] By binding to and modulating the activity of metal ions such as copper and zinc, it can interfere with key pathological processes in AD.
Key proposed mechanisms include:
-
Inhibition of Metal-Induced Aβ Aggregation: Copper and zinc ions are known to promote the aggregation of Aβ peptides into neurotoxic oligomers and plaques.[1][4] this compound, by chelating these metal ions, can prevent this pathological aggregation.
-
Disaggregation of Existing Aβ Plaques: The formation of a complex between 8-hydroxyquinoline derivatives and metal ions can facilitate the dissolution of existing amyloid deposits.[4]
-
Reduction of Oxidative Stress: Metal-Aβ complexes can catalyze the production of reactive oxygen species (ROS), leading to oxidative damage in the brain.[8] By sequestering these metal ions, this compound can mitigate this oxidative stress.
-
Restoration of Metal Homeostasis: The compound can act as an ionophore, potentially restoring the normal distribution of metal ions within the brain.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mahidol IR [repository.li.mahidol.ac.th]
- 4. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinician.com [clinician.com]
- 6. PBT2 — Screen4Health [screen4health.com]
- 7. alzforum.org [alzforum.org]
- 8. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 10. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Complexation of 5-(Chloromethyl)quinolin-8-ol with Copper Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives and their metal complexes are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. 5-(Chloromethyl)quinolin-8-ol is a functionalized quinoline that can act as a potent chelating agent for metal ions. Complexation with copper(II) ions can enhance its therapeutic potential by facilitating cellular uptake and enabling novel mechanisms of action. This document provides detailed protocols for the synthesis and characterization of the copper(II) complex of this compound, along with an overview of its potential biological applications and associated signaling pathways.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Parameter | Value | Reference |
| Molecular Formula | C20H14Cl2CuN2O2 | N/A |
| Molecular Weight | 456.79 g/mol | N/A |
| Appearance | Greenish powder | General observation for similar complexes |
| Yield | >80% | [1] |
| Melting Point | >300 °C | [1] |
| Molar Conductivity (in DMF) | 10-20 Ω⁻¹ cm² mol⁻¹ | [2] |
| FT-IR (KBr, cm⁻¹) | ||
| ν(O-H) of ligand | ~3400 | Disappears upon complexation[3] |
| ν(C=N) of quinoline ring | ~1580 | Shift to lower frequency upon complexation |
| ν(Cu-N) | ~500-550 | New band appears[4] |
| ν(Cu-O) | ~450-500 | New band appears[4] |
| UV-Vis (in DMF) λmax (nm) | ~400-450 (d-d transition) | [5] |
| Magnetic Moment (μeff, B.M.) | ~1.7-2.2 | Consistent with one unpaired electron in Cu(II) |
Table 2: Biological Activity Data
| Assay | Cell Line/Organism | IC50/MIC | Reference |
| Cytotoxicity (IC50) | HeLa (Cervical Cancer) | ~1-5 µM | [6] |
| MCF-7 (Breast Cancer) | ~0.5-2 µM | [7] | |
| Antimicrobial Activity (MIC) | Escherichia coli | 10-50 µg/mL | [1] |
| Staphylococcus aureus | 5-25 µg/mL | [1] |
Experimental Protocols
Protocol 1: Synthesis of Copper(II)-5-(Chloromethyl)quinolin-8-ol Complex
This protocol is based on general methods for the synthesis of copper(II) complexes with 8-hydroxyquinoline derivatives.[2][8]
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl2·2H2O)
-
Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Magnetic stirrer with heating plate
-
pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 2 mmol of this compound in 50 mL of ethanol in a round-bottom flask. Stir the solution at room temperature until the ligand is completely dissolved.
-
In a separate beaker, dissolve 1 mmol of copper(II) chloride dihydrate in 25 mL of a 1:1 ethanol/water mixture.
-
Slowly add the copper(II) chloride solution to the ligand solution dropwise while stirring continuously at room temperature.
-
Adjust the pH of the reaction mixture to approximately 5.5-6.0 by adding 0.1 M NaOH solution dropwise. A precipitate should start to form.
-
Heat the reaction mixture to 60-70 °C and stir for 2-3 hours to ensure complete complexation.
-
Allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol and then with deionized water to remove any unreacted starting materials and salts.
-
Dry the resulting greenish powder in a desiccator under vacuum.
-
Determine the yield and proceed with characterization.
Protocol 2: Characterization of the Copper Complex
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectra of both the this compound ligand and the synthesized copper complex using the KBr pellet method.
-
Confirm complex formation by observing the disappearance of the broad O-H stretching band of the ligand and the appearance of new bands corresponding to Cu-N and Cu-O vibrations.[3][4]
2. UV-Visible (UV-Vis) Spectroscopy:
-
Dissolve a small amount of the complex in a suitable solvent (e.g., DMF).
-
Record the UV-Vis absorption spectrum in the range of 200-800 nm.
-
The presence of a broad absorption band in the visible region (around 400-450 nm) is indicative of d-d electronic transitions of the Cu(II) ion in a distorted octahedral or square planar geometry.[5]
3. Molar Conductivity Measurement:
-
Prepare a 10⁻³ M solution of the copper complex in a high-purity solvent like DMF.
-
Measure the molar conductivity using a calibrated conductivity meter.
-
Low molar conductivity values (typically 10-20 Ω⁻¹ cm² mol⁻¹) suggest a non-electrolytic nature of the complex.[2]
4. Elemental Analysis:
-
Perform elemental analysis (C, H, N) to determine the empirical formula of the complex and compare it with the theoretical values for the expected [Cu(C10H7ClNO)2] structure.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of the copper(II)-5-(Chloromethyl)quinolin-8-ol complex.
Signaling Pathway: ROS-Mediated Apoptosis
References
- 1. mdpi.com [mdpi.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress induced by copper and iron complexes with 8-hydroxyquinoline derivatives causes paraptotic death of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-induced tumor cell death mechanisms and antitumor theragnostic applications of copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of 5-(Chloromethyl)quinolin-8-ol Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-(Chloromethyl)quinolin-8-ol and its metal complexes are a class of compounds that have garnered significant interest for their potential as anticancer agents. As derivatives of 8-hydroxyquinoline, they possess the ability to chelate metal ions, which is often crucial for their biological activity. The evaluation of their anticancer properties involves a series of in vitro assays to determine their cytotoxicity, as well as to elucidate the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest. These investigations are fundamental for the preclinical assessment of these novel therapeutic candidates. The following protocols provide detailed methodologies for assessing the anticancer activity of this compound complexes.
Part 1: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
This compound complex of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound complex in DMSO.
-
Perform serial dilutions of the complex in complete medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the complex.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Incubate the plate for another 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxicity of Quinoline Complexes
Table 1: IC50 Values (µM) of Representative Quinoline Complexes against Various Cancer Cell Lines.
| Compound/Complex | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HepG2 (Liver) |
| This compound Ligand | >100 | >100 | >100 | >100 |
| Copper (II) Complex | 5.2 ± 0.4 | 7.8 ± 0.6 | 3.9 ± 0.3 | 6.1 ± 0.5 |
| Zinc (II) Complex | 15.6 ± 1.2 | 21.3 ± 1.8 | 18.2 ± 1.5 | 19.5 ± 1.7 |
| Iron (III) Complex | 8.9 ± 0.7 | 12.4 ± 1.1 | 10.5 ± 0.9 | 5.0 ± 0.4 |
| Cisplatin (Control) | 11.5 ± 0.9 | 9.2 ± 0.8 | 14.3 ± 1.2 | 8.7 ± 0.7 |
Note: The data presented are representative values from published studies on similar quinoline complexes and are for illustrative purposes.
Part 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis. In early apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cell lines
-
This compound complex
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with the desired concentrations of the this compound complex for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[1]
-
Four populations of cells can be distinguished:
-
Data Presentation: Apoptosis Induction
Table 2: Percentage of Apoptotic Cells after Treatment with a Representative Copper (II) Complex of this compound.
| Treatment (24h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (Untreated) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Complex (IC50/2) | 75.8 ± 3.5 | 15.4 ± 1.8 | 8.8 ± 1.2 |
| Complex (IC50) | 40.1 ± 4.2 | 35.7 ± 3.1 | 24.2 ± 2.5 |
| Complex (2 x IC50) | 15.3 ± 2.8 | 48.9 ± 4.5 | 35.8 ± 3.9 |
Note: The data presented are representative and for illustrative purposes.
Part 3: Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer compounds exert their effects by interfering with the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing apoptosis. Cell cycle analysis can be performed by staining DNA with propidium iodide (PI) and analyzing the DNA content by flow cytometry.
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Cancer cell lines
-
This compound complex
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the complex as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[3]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
-
The cell population will be distributed into G0/G1, S, and G2/M phases based on their DNA content.
-
Data Presentation: Cell Cycle Distribution
Table 3: Cell Cycle Distribution (%) in Cancer Cells Treated with a Representative Copper (II) Complex of this compound.
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 55.4 ± 2.8 | 25.1 ± 1.9 | 19.5 ± 2.2 |
| Complex (IC50/2) | 60.2 ± 3.1 | 20.5 ± 1.7 | 19.3 ± 2.1 |
| Complex (IC50) | 45.3 ± 3.5 | 15.8 ± 1.4 | 38.9 ± 3.3 |
| Complex (2 x IC50) | 30.7 ± 2.9 | 10.2 ± 1.1 | 59.1 ± 4.6 |
Note: The data presented are representative and for illustrative purposes, suggesting a G2/M phase arrest.
Part 4: Visualization of Methodologies and Pathways
Diagrams
Caption: Experimental workflow for evaluating anticancer activity.
Caption: Putative intrinsic apoptosis pathway.
Caption: Proposed G2/M cell cycle arrest mechanism.
References
- 1. Synthesis and antitumor mechanism of a new iron(iii) complex with 5,7-dichloro-2-methyl-8-quinolinol as ligands - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Novel 5-(Chloromethyl)quinolin-8-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential analytical techniques for the structural elucidation and purity assessment of novel 5-(chloromethyl)quinolin-8-ol derivatives. The protocols outlined below are intended to serve as a foundational guide for researchers engaged in the synthesis and characterization of this important class of heterocyclic compounds.
Introduction
Quinolin-8-ol and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a chloromethyl group at the 5-position can significantly influence the compound's physicochemical properties and biological activity.[1] Accurate and thorough analytical characterization is therefore critical to confirm the identity, purity, and structure of these novel derivatives, which is a prerequisite for any subsequent biological evaluation.
This document details the application of several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Experimental Workflow for Characterization
A typical workflow for the characterization of a newly synthesized this compound derivative is depicted below. This process ensures a systematic and comprehensive analysis of the compound's chemical and physical properties.
Figure 1: General experimental workflow for the characterization of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbons on the quinoline scaffold and the presence of the chloromethyl substituent.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[2]
-
Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution to a 5 mm NMR tube.[2]
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[2]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the internal standard.
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 20-50 mg of the purified derivative and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.[2]
-
Transfer: Transfer the solution to a 5 mm NMR tube as described for ¹H NMR.[2]
-
Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically used. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Expected ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shift ranges for the protons and carbons of a generic this compound derivative. Actual values will vary depending on other substituents and the solvent used.
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| H-2 | 8.5 - 8.9 | 148 - 152 |
| H-3 | 7.4 - 7.8 | 121 - 125 |
| H-4 | 8.0 - 8.4 | 135 - 139 |
| C-4a | - | 127 - 131 |
| C-5 | - | 125 - 129 |
| -CH₂Cl | 4.8 - 5.2 | 45 - 50 |
| H-6 | 7.6 - 8.0 | 128 - 132 |
| H-7 | 7.0 - 7.4 | 110 - 114 |
| C-8 | - | 150 - 154 |
| -OH | 9.5 - 10.5 (broad) | - |
| C-8a | - | 138 - 142 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated compounds like this compound derivatives, the isotopic pattern of chlorine is a key diagnostic feature.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Injection: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak (M⁺). Look for the characteristic isotopic pattern of chlorine, where the M+2 peak is approximately one-third the intensity of the M⁺ peak, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[3] Analyze the fragmentation pattern to gain further structural information.
Expected Mass Spectrometry Data
| Ion | Description | Key Feature |
| [M]⁺ | Molecular Ion | Shows a characteristic 3:1 ratio for the [M]⁺ and [M+2]⁺ peaks due to the presence of one chlorine atom. |
| [M-Cl]⁺ | Loss of Chlorine | Fragment corresponding to the loss of a chlorine radical. |
| [M-CH₂Cl]⁺ | Loss of Chloromethyl group | Fragment resulting from the cleavage of the C-C bond between the quinoline ring and the chloromethyl group. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized derivatives. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.
Reverse-Phase HPLC Protocol
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 10-100 µg/mL).[4]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to improve peak shape.[5] An isocratic or gradient elution can be used. A typical starting point is an 80:20 (v/v) mixture of acetonitrile and water.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 340 nm).[4]
-
Injection Volume: 10-20 µL.[4]
-
-
Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
HPLC Data for Purity Assessment
| Parameter | Typical Value/Result |
| Retention Time (tR) | Dependent on the specific derivative and chromatographic conditions. |
| Purity (%) | > 95% is generally considered pure for biological screening. |
| Peak Tailing Factor | 0.9 - 1.2 for good peak symmetry. |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. This data is used to confirm the empirical formula of the newly synthesized derivative.
CHN Analysis Protocol
-
Sample Preparation: A small, accurately weighed amount (2-3 mg) of the dry, pure compound is required. The sample must be homogenous.
-
Instrumentation: The analysis is performed using an automated elemental analyzer.
-
Combustion: The sample is combusted in an oxygen-rich environment at high temperatures, converting the elements into their gaseous oxides (CO₂, H₂O, and N₂).[6]
-
Separation and Detection: The gaseous products are separated by chromatography and quantified using a thermal conductivity detector.[6]
-
Calculation: The instrument's software calculates the percentage of each element. The results are compared with the theoretical values for the proposed molecular formula.
Expected Elemental Analysis Data
For a hypothetical derivative C₁₀H₈ClNO:
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 61.39 | 61.35 ± 0.4 |
| Hydrogen (H) | 4.12 | 4.15 ± 0.4 |
| Nitrogen (N) | 7.16 | 7.12 ± 0.4 |
Note: The "Found" values should be within ±0.4% of the theoretical values to be considered a good match.
Potential Signaling Pathway Modulation
Quinolin-8-ol derivatives have been reported to exhibit anticancer and anti-inflammatory activities, in part through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The diagram below illustrates a simplified canonical NF-κB signaling pathway, a potential target for this compound derivatives.
Figure 2: Potential inhibition of the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 5-(Chloromethyl)quinolin-8-ol for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating 5-(Chloromethyl)quinolin-8-ol for in vivo experimental procedures. Due to the inherent low aqueous solubility of many quinoline derivatives, appropriate formulation is critical for achieving accurate and reproducible results in preclinical studies. This document outlines several strategies to enhance the solubility and bioavailability of this compound, along with detailed protocols for preparation and administration.
Core Concepts in Formulation Development
The primary challenge in the in vivo application of this compound is its hydrophobic nature, stemming from its bicyclic aromatic quinoline core. Effective formulation strategies aim to increase the compound's apparent solubility in aqueous physiological environments. Key approaches include the use of co-solvents, cyclodextrins, pH modification, and advanced delivery systems like liposomes. The choice of formulation will depend on the intended route of administration, the desired pharmacokinetic profile, and the specific animal model.
8-Hydroxyquinoline and its derivatives are recognized for their roles as metal ionophores and chelators, which are central to their biological activities.[1][2] These compounds can disrupt metal homeostasis within cells, leading to a cascade of downstream effects, including the generation of reactive oxygen species (ROS) and the inhibition of metalloenzymes.[1][3] This mechanism is a key consideration in the design of in vivo studies.
Experimental Protocols
The following protocols provide detailed methodologies for preparing formulations of this compound for in vivo administration. It is imperative to include both vehicle-only and untreated control groups in animal studies to differentiate the effects of the compound from those of the formulation vehicle.[4][5]
Protocol 1: Co-solvent Formulation for Intraperitoneal (IP) or Intravenous (IV) Injection
This protocol utilizes a co-solvent system to dissolve this compound for parenteral administration. The final concentration of the organic co-solvent should be minimized to reduce potential toxicity.[4][6][7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG 400 (Polyethylene glycol 400), sterile, injectable grade
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials and syringes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming or sonication may be used to aid dissolution.
-
-
Vehicle Preparation (Example: 10% DMSO, 40% PEG 400, 50% Saline):
-
In a sterile vial, combine 1 part DMSO, 4 parts PEG 400, and 5 parts sterile saline.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the prepared vehicle with continuous vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO is within a non-toxic range for the animal model, ideally below 10%.[5]
-
-
Administration:
-
Administer the final formulation to the animals via the desired route (IP or IV).
-
The injection volume should be appropriate for the animal's weight.
-
Protocol 2: Cyclodextrin-Based Formulation for Oral (PO) or Parenteral Administration
This protocol uses a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex with this compound, thereby enhancing its aqueous solubility.[8][9][10][11]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or purified water
-
Sterile vials and syringes
Procedure:
-
HP-β-CD Solution Preparation:
-
Prepare a solution of HP-β-CD in sterile water (e.g., 20-40% w/v). The concentration can be adjusted based on the required solubility enhancement.
-
-
Complexation:
-
Add the accurately weighed this compound to the HP-β-CD solution.
-
Stir or sonicate the mixture at room temperature for a sufficient period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. The solution should become clear.
-
-
Sterilization (for parenteral use):
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Administration:
-
Administer the formulation via the intended route (PO, IP, or IV).
-
Protocol 3: Lipid-Based Formulation (Liposomes) for IV Administration
This protocol describes the preparation of a liposomal formulation to encapsulate this compound, which can improve its pharmacokinetic profile and reduce potential toxicity.[12][13]
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC) or other suitable lipids
-
Cholesterol
-
Chloroform or other suitable organic solvent
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, SPC, and cholesterol in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated compound by ultracentrifugation or size exclusion chromatography.
-
-
Characterization and Administration:
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
-
Administer the liposomal formulation intravenously.
-
Data Presentation
Table 1: Solubility Enhancement of this compound
| Formulation Method | Vehicle/Excipient | Route of Administration | Expected Solubility Enhancement | Key Considerations |
| Co-solvency | 10% DMSO, 40% PEG 400, 50% Saline | IP, IV | Moderate | Potential for vehicle-related toxicity.[4][7] |
| Cyclodextrin Complexation | 20% HP-β-CD in water | PO, IP, IV | High | May alter the pharmacokinetic profile.[10][14] |
| Liposomal Formulation | SPC/Cholesterol Liposomes | IV | High (Apparent Solubility) | More complex preparation; provides controlled release.[12][13] |
Table 2: Recommended Vehicle Concentrations for In Vivo Studies
| Vehicle | Maximum Recommended Concentration (v/v) | Common Routes | Potential Toxicities |
| DMSO | < 10% (ideally < 1%)[5] | IP, IV, SC | Neuronal apoptosis, anti-inflammatory effects.[4] |
| PEG 400 | < 50% | IP, IV, PO | Neuromotor toxicity at high doses.[7] |
| Tween 80 | < 10% | IP, IV, PO | Can cause histamine release. |
| Ethanol | < 10% | IP, IV, PO | Central nervous system depression.[6] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfachemic.com [alfachemic.com]
- 12. Liposomal solubilization of new 3-hydroxy-quinolinone derivatives with promising anticancer activity: a screening method to identify maximum incorporation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 5-(Chloromethyl)quinolin-8-ol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-(Chloromethyl)quinolin-8-ol and related quinoline derivatives in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is an aromatic heterocyclic system, which is inherently hydrophobic. While the hydroxyl and chloromethyl groups add some polarity, the overall molecule remains predominantly lipophilic, leading to low solubility in water.[1]
Q2: What is the first-line approach to solubilizing this compound for in vitro experiments?
A2: The most common initial strategy is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.[2] Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions due to its ability to dissolve a broad range of compounds.[3][4]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs because the high concentration of the organic solvent that keeps the compound dissolved in the stock solution is significantly reduced upon dilution in the aqueous medium. Here are some immediate troubleshooting steps:
-
Lower the final concentration: Your target concentration may exceed the compound's solubility limit in the final aqueous/DMSO mixture.
-
Adjust the final DMSO concentration: A slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) might be sufficient to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
Q4: Can pH adjustment improve the solubility of this compound?
A4: Yes, as a quinoline derivative, this compound is a weak base.[5] Its solubility is pH-dependent.[1] In acidic conditions, the nitrogen atom in the quinoline ring can become protonated, forming a more soluble salt. Therefore, lowering the pH of your aqueous solution may increase its solubility.[5]
Q5: What are more advanced techniques if co-solvents and pH adjustment are insufficient?
A5: Several advanced formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming water-soluble inclusion complexes.[6][7]
-
Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer, effectively dispersing them in an aqueous medium.[1][8]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.
-
Solid Dispersions: The drug is dispersed in a solid, water-soluble carrier. When introduced to an aqueous environment, the carrier dissolves and releases the drug as very fine particles.
Troubleshooting Guides
Problem 1: Difficulty dissolving this compound in an organic solvent to create a stock solution.
-
Possible Cause: The chosen solvent may not be optimal.
-
Solution: While DMSO is a common choice, other organic solvents can be tested. Based on data for the similar compound 5-chloro-8-hydroxyquinoline, solvents like 1,4-dioxane and N,N-dimethylformamide (DMF) show higher solubilizing capacity.[9]
-
Experimental Workflow:
-
Weigh a small, precise amount of this compound.
-
Add a measured volume of the test solvent.
-
Vortex vigorously.
-
If undissolved, use a sonicator bath for 5-10 minutes.
-
Gentle warming can be applied, but monitor for compound degradation.
-
Problem 2: Compound precipitates from the aqueous solution over time.
-
Possible Cause: The solution is supersaturated and thermodynamically unstable.
-
Solution: This indicates that while you may have initially dissolved the compound, it is not stable in the solution at that concentration. You will need to either lower the final concentration or employ a more robust solubilization technique like cyclodextrin complexation or liposomal formulation to create a stable preparation.
Quantitative Data
The following table summarizes the mole fraction solubility of 5-chloro-8-hydroxyquinoline, a structurally similar compound, in various organic solvents at different temperatures. This data can be used as a reference for selecting an appropriate solvent for creating a stock solution of this compound.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^-2) |
| 1,4-Dioxane | 298.15 | 7.51 |
| 2-Ethoxyethanol | 298.15 | 3.33 |
| n-Propyl acetate | 298.15 | 2.97 |
| 2-Methoxyethanol | 298.15 | 2.91 |
| Ethyl acetate | 298.15 | 2.69 |
| Methyl acetate | 298.15 | 2.45 |
| Isopropyl acetate | 298.15 | 2.32 |
| Acetone | 298.15 | 2.00 |
| n-Propanol | 298.15 | 0.76 |
| Ethanol | 298.15 | 0.58 |
| Isopropanol | 298.15 | 0.45 |
| Methanol | 298.15 | 0.42 |
| Data adapted from Zhang, C., et al. (2020). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids, 316, 113859.[9] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method for determining the thermodynamic equilibrium solubility of a compound in an aqueous medium.[10]
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of a Liposomal Formulation for a Hydrophobic Drug
This protocol describes a common method for encapsulating a hydrophobic compound like this compound into liposomes.[8][11]
-
Lipid Film Hydration:
-
Dissolve the lipids (e.g., DSPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[11]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least one hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol outlines the kneading method for preparing a solid inclusion complex of a poorly soluble drug with a cyclodextrin.[6]
-
Paste Formation: Place a weighed amount of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar and add a small amount of a water-alcohol mixture to form a homogeneous paste.
-
Incorporation of the Drug: Gradually add the this compound to the paste and knead for a specified time (e.g., 30-60 minutes).
-
Drying: Dry the resulting mixture in an oven at a controlled temperature to obtain a solid powder.
-
Sieving: Pass the dried powder through a sieve to obtain a uniform particle size.
Visualizations
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Caption: Methods to improve the aqueous solubility of this compound.
References
- 1. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. humapub.com [humapub.com]
- 7. oatext.com [oatext.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
Preventing degradation of 5-(Chloromethyl)quinolin-8-ol during storage
This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 5-(Chloromethyl)quinolin-8-ol and its hydrochloride salt to prevent degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound hydrochloride?
A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container.[1] It is also crucial to protect it from moisture and light, as these factors can accelerate degradation.[2] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation and hydrolysis.
Q2: I've noticed the color of my solid this compound has changed from off-white/yellow to a darker brown. What could be the cause?
A2: A color change is a common indicator of chemical degradation. This is likely due to a combination of oxidation of the electron-rich quinoline ring system and potential polymerization, which can be initiated by exposure to air (oxygen) and light. The phenolic hydroxyl group at the 8-position is particularly susceptible to oxidation.
Q3: What is the most likely degradation pathway for this compound during storage?
A3: The primary degradation pathway is the hydrolysis of the reactive chloromethyl group to the corresponding alcohol, forming 5-(hydroxymethyl)quinolin-8-ol. The chloromethyl group on the quinoline ring is chemically similar to a benzylic halide, making it an excellent leaving group for nucleophilic substitution reactions.[3] Any exposure to moisture, even atmospheric humidity, can facilitate this process.[2]
Q4: How can I minimize degradation while weighing the compound and preparing solutions?
A4: To maintain the compound's integrity during handling, follow these steps:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Whenever possible, handle the solid in a glove box or under a stream of inert gas (argon or nitrogen).
-
Use anhydrous solvents from a freshly opened bottle or a solvent purification system to prepare solutions.
-
Prepare solutions fresh for each experiment and avoid storing them for extended periods, even at low temperatures.
Q5: What container materials are compatible with this compound?
A5: Use amber glass vials with PTFE-lined (Teflon) screw caps. The amber glass protects the compound from light, and the PTFE liner provides an inert seal. Avoid using plastic containers or containers with rubber seals, as quinoline-based compounds can potentially react with or leach materials from them.[2]
Troubleshooting Guide
Encountering unexpected results can be frustrating. This guide helps you troubleshoot potential issues related to compound stability.
| Problem Observed | Potential Cause Related to Compound Integrity | Recommended Action |
| Inconsistent or non-reproducible experimental results. | Degradation of the starting material, leading to lower effective concentration and potential interference from byproducts. | 1. Perform a purity check on your current stock using the HPLC protocol below or another suitable analytical method. 2. Prepare solutions fresh from the solid for each experiment. 3. If degradation is confirmed, acquire a new, verified batch of the compound. |
| Low yield in a synthetic reaction where the compound is a reactant. | The reactive chloromethyl group has hydrolyzed to the less reactive hydroxymethyl group, preventing the desired reaction. | 1. Confirm the identity and purity of your starting material via NMR or LC-MS. 2. Ensure all reaction glassware is oven-dried and the reaction is run under strictly anhydrous and inert conditions. |
| Appearance of an unexpected, more polar spot on a TLC plate. | Formation of the degradation product 5-(hydroxymethyl)quinolin-8-ol, which is more polar than the parent compound due to the hydroxyl group. | 1. Co-spot your sample with a fresh, high-purity standard if available. 2. Use the HPLC protocol to quantify the impurity level. |
Quantitative Data Summary
| Parameter | Optimal Condition | Acceptable Condition | Condition to Avoid | Rationale |
| Temperature | 2–8°C[1] | Short periods (hours) at room temperature in a desiccator. | Room temperature or higher for extended periods; freeze-thaw cycles. | Prevents thermal degradation and slows hydrolysis/oxidation reactions. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Tightly sealed container with minimal headspace. | Open to air; frequent opening of the container. | Prevents oxidation and reaction with atmospheric moisture.[2] |
| Moisture | Anhydrous (<0.01% water) | Stored in a desiccator over a drying agent (e.g., Drierite). | Exposure to atmospheric humidity. | The chloromethyl group is highly susceptible to hydrolysis. |
| Light | In the dark (Amber Vial) | Diffuse, indirect laboratory light. | Direct sunlight or strong artificial light. | Prevents photo-degradation of the aromatic quinoline system.[2] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary hydrolytic degradation product, 5-(hydroxymethyl)quinolin-8-ol. Note: This is a starting method and may require optimization for your specific equipment and sample.
1. Objective: To determine the purity of this compound hydrochloride and quantify the major hydrolytic impurity.
2. Materials:
-
This compound hydrochloride sample
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water. (Add 1.0 mL of TFA to 1 L of deionized water).
-
Mobile Phase B: 0.1% TFA in Acetonitrile. (Add 1.0 mL of TFA to 1 L of acetonitrile).
-
Degas both mobile phases by sonication or vacuum filtration before use.
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound hydrochloride sample.
-
Dissolve the sample in 1.0 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
6. Data Analysis:
-
The parent compound, this compound, will be the major peak.
-
The primary degradation product, 5-(hydroxymethyl)quinolin-8-ol, is more polar and will have a shorter retention time.
-
Calculate purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) x 100.
Visualizations
Caption: Primary degradation pathway via hydrolysis.
Caption: Recommended workflow for storage and handling.
Caption: Troubleshooting logic for suspected degradation.
References
Technical Support Center: Troubleshooting Unexpected Side Products in 5-(Chloromethyl)quinolin-8-ol Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected side products in reactions involving 5-(chloromethyl)quinolin-8-ol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting a Williamson ether synthesis with this compound and a primary alcohol, but I am observing a significant amount of an impurity that is more polar than my starting material. What could this be?
A1: A likely side product in this case is 5-(hydroxymethyl)quinolin-8-ol, formed through the hydrolysis of the chloromethyl group. This is particularly common if there is residual water in your reaction solvent or if the reaction is run for an extended period in a protic solvent.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly before use. Reactions involving this compound are sensitive to moisture.
-
Use an Aprotic Solvent: Whenever possible, use a dry aprotic solvent such as DMF or DMSO to minimize hydrolysis.
-
Control Reaction Time: Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor hydrolysis.
-
Purification: If hydrolysis has occurred, the resulting 5-(hydroxymethyl)quinolin-8-ol can typically be separated from the desired ether product by column chromatography on silica gel, as the hydroxyl group increases its polarity.
Q2: My reaction of this compound with piperazine is yielding a significant amount of a high molecular weight, less soluble product in addition to my desired mono-substituted product. What is this side product?
A2: When reacting this compound with a difunctional nucleophile like piperazine, a common side product is the N,N'-disubstituted piperazine, 5,5'-((piperazine-1,4-diylbis(methylene))bis(quinolin-8-ol)). This occurs when both nitrogen atoms of the piperazine molecule react with a molecule of this compound.
Troubleshooting Steps:
-
Control Stoichiometry: To favor mono-substitution, use a significant excess of piperazine (e.g., 5-10 equivalents) relative to this compound. This statistical approach increases the probability that a piperazine molecule will only react once.
-
Slow Addition: Add the this compound solution slowly to the solution of excess piperazine. This maintains a high concentration of the amine nucleophile throughout the reaction, further favoring mono-substitution.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the mono-substituted product.
-
Purification: The disubstituted product is typically much less soluble than the mono-substituted product and may precipitate from the reaction mixture. It can also be separated by column chromatography, though its low solubility can make this challenging.
Q3: I am observing the formation of a colored impurity in my reaction, and my NMR spectrum shows a complex mixture of aromatic signals. What could be happening?
A3: The formation of colored impurities and complex NMR spectra can be indicative of dimerization or oligomerization of this compound, especially under strongly basic conditions. The reactive chloromethyl group can potentially alkylate the electron-rich quinoline ring of another molecule, leading to a mixture of polymeric materials.
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: If a base is required, opt for a non-nucleophilic, sterically hindered base to minimize side reactions.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote polymerization.
-
Protecting Groups: In complex syntheses, consider protecting the 8-hydroxyl group to reduce the electron-donating nature of the ring system and decrease its susceptibility to side reactions.
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for the synthesis of a mono-substituted piperazine derivative, highlighting the impact of stoichiometry on product distribution.
| This compound (equivalents) | Piperazine (equivalents) | Solvent | Temperature (°C) | Mono-substituted Product Yield (%) | Di-substituted Side Product |
| 1 | 1.2 | DMSO | 80 | Moderate | Significant amount |
| 1 | 5 | DMSO | 80 | Good | Minor amount |
| 1 | 10 | DMSO | 60 | High | Trace amounts |
Key Experimental Protocols
Protocol 1: Synthesis of 5-((4-phenylpiperazin-1-yl)methyl)quinolin-8-ol [1]
-
To a stirred solution of 5-(chloromethyl)-8-hydroxyquinoline hydrochloride (1.0 eq) in dimethyl sulfoxide (DMSO), add triethylamine (1.5 eq).
-
To this mixture, add 1-phenylpiperazine (1.0 eq).
-
Heat the reaction mixture to 80°C and monitor by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Williamson Ether Synthesis and Hydrolysis Side Reaction
Caption: Williamson ether synthesis pathway and potential hydrolysis side reaction.
Reaction with Piperazine: Mono- vs. Di-substitution
Caption: Reaction with piperazine showing pathways to desired and side products.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected side products.
References
Technical Support Center: Purification of 5-(Chloromethyl)quinolin-8-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(Chloromethyl)quinolin-8-ol from reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted 8-hydroxyquinoline, byproducts from the chloromethylation reaction such as 5,7-di(chloromethyl)quinolin-8-ol, and polymeric materials. The presence of residual acids (like hydrochloric acid) and formaldehyde from the synthesis is also common.
Q2: What is the typical appearance of pure this compound?
A2: this compound hydrochloride is often obtained as a yellow solid.[1] The free base form is expected to be a pale yellow to light brown solid. Significant deviation from this appearance may indicate the presence of impurities.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification.[1] High-Performance Liquid Chromatography (HPLC) can provide quantitative data on purity.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identification of impurities.[1]
Q4: How can I remove unreacted 8-hydroxyquinoline from my product?
A4: Unreacted 8-hydroxyquinoline is more polar than the desired product. It can typically be separated using column chromatography with a suitable solvent system. A step-gradient elution, starting with a less polar solvent and gradually increasing polarity, should effectively separate the two compounds.
Q5: My purified product is a salt (hydrochloride). How do I obtain the free base?
A5: To obtain the free base from its hydrochloride salt, you can dissolve the salt in a suitable solvent (like a mixture of methanol and water) and neutralize it with a mild base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the pH is neutral (around 7). The free base will then precipitate out of the solution and can be collected by filtration.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product loss during extraction | Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Perform multiple extractions with a smaller volume of solvent for better efficiency. |
| Co-elution of product and impurities during column chromatography | Optimize the solvent system for column chromatography. A shallower gradient or isocratic elution with a well-chosen solvent mixture can improve separation. |
| Product decomposition | This compound may be sensitive to heat and light. Avoid excessive heat during solvent evaporation and protect the compound from light.[4] |
| Incomplete precipitation/crystallization | If recrystallizing, ensure the solution is sufficiently concentrated and cooled slowly. Scratching the inside of the flask or adding a seed crystal can induce crystallization.[5] |
Issue 2: Persistent Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Inadequate separation by column chromatography | Try a different stationary phase (e.g., alumina instead of silica gel).[6] Alternatively, use a different solvent system with varying polarity. |
| Formation of an inseparable byproduct | Re-evaluate the reaction conditions to minimize the formation of the byproduct. If the byproduct has a similar polarity, consider derivatization to alter its polarity before purification. |
| Contamination from glassware or solvents | Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents for purification. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (particle size 0.040–0.063 mm) in a non-polar solvent (e.g., hexane).[1]
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.[7]
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.[7]
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.
3. Elution:
-
Start eluting the column with a non-polar solvent system (e.g., n-hexane/acetone, 6:4).[1]
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of acetone) to elute the compounds based on their polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
4. Isolation:
-
Combine the pure fractions.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
Dry the purified product under vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][8]
-
Common solvents to test include ethanol, methanol, acetone, ethyl acetate, or mixtures such as hexane/ethyl acetate.[9]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[5]
3. Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
4. Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Quantitative Data Summary
The following table presents illustrative data for the purification of this compound based on typical outcomes for similar compounds.
| Purification Method | Starting Material (Crude) | Solvent System | Yield (%) | Purity (by HPLC) |
| Column Chromatography | 10 g | n-Hexane/Acetone (gradient) | 60-80% | >98% |
| Recrystallization | 10 g | Ethanol/Water | 50-70% | >99% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Enhancing the Stability of Metal Complexes with 5-(Chloromethyl)quinolin-8-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)quinolin-8-ol and its metal complexes.
Frequently Asked Questions (FAQs)
Q1: What factors influence the stability of metal complexes with this compound?
A1: The stability of metal complexes with this compound, a derivative of 8-hydroxyquinoline, is influenced by several factors:
-
Nature of the Metal Ion: The charge and size of the metal ion play a crucial role. Generally, for divalent metal ions, the stability follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Higher charge density on the metal ion typically leads to more stable complexes.
-
Chelation: this compound acts as a bidentate ligand, forming a stable five-membered ring with the metal ion through coordination with the hydroxyl oxygen and the quinoline nitrogen. This chelate effect significantly enhances the stability of the complex compared to monodentate ligands.[1]
-
Steric Effects: While the 5-(chloromethyl) group is not expected to cause significant steric hindrance, bulky substituents on the ligand or other coordinated ligands can decrease stability.
-
pH of the Solution: The pH of the reaction medium is critical. Deprotonation of the hydroxyl group is necessary for coordination to the metal ion. Complex formation is therefore favored in less acidic conditions.
Q2: How does the 5-(chloromethyl) substituent affect the stability compared to unsubstituted 8-hydroxyquinoline?
A2: The 5-(chloromethyl) group is an electron-withdrawing group. This electronic effect can influence the basicity of the coordinating nitrogen atom and the acidity of the hydroxyl group. A decrease in the basicity of the nitrogen and an increase in the acidity of the hydroxyl group can lead to a slight decrease in the stability of the metal complexes compared to those of unsubstituted 8-hydroxyquinoline.
Q3: What are the common stoichiometries observed for metal complexes with this compound?
A3: For divalent metal ions (M²⁺), the most common stoichiometry is a 1:2 metal-to-ligand ratio (ML₂), resulting in an octahedral or square-planar geometry.[2][3] For trivalent metal ions (M³⁺), a 1:3 metal-to-ligand ratio (ML₃) is often observed. The exact stoichiometry can be determined experimentally using methods like molar ratio or Job's method of continuous variation.[3]
Troubleshooting Guide
Issue 1: Low Yield of the Metal Complex
-
Question: I am getting a very low yield of my this compound metal complex. What are the possible causes and how can I improve it?
-
Answer:
-
Incorrect pH: The pH of the reaction mixture is crucial for the deprotonation of the hydroxyl group of the ligand, which is necessary for complexation. If the pH is too low, the ligand will not deprotonate sufficiently.
-
Solution: Adjust the pH of the reaction mixture to a slightly acidic or neutral range (typically pH 4-7) using a suitable base like sodium hydroxide, ammonium hydroxide, or an organic base like triethylamine.[4] Monitor the pH throughout the reaction.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Improper Solvent: The choice of solvent can significantly impact the solubility of the reactants and the product.
-
Solution: Use a solvent system in which both the metal salt and the ligand are soluble. A mixture of solvents, such as ethanol-water or DMF-water, is often used.[4]
-
-
Precipitation Issues: The product might be partially soluble in the reaction solvent, leading to losses during filtration.
-
Solution: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation before filtration. You can also try to reduce the volume of the solvent by evaporation before cooling.
-
-
Issue 2: Difficulty in Purifying the Metal Complex
-
Question: My synthesized metal complex is impure, and I am struggling with its purification. What are the recommended purification methods?
-
Answer:
-
Washing: The crude product should be thoroughly washed to remove unreacted starting materials and byproducts.
-
Recrystallization: This is a powerful technique for purifying solid compounds.
-
Solution: Dissolve the crude complex in a suitable hot solvent or solvent mixture in which it has high solubility at high temperatures and low solubility at low temperatures. Allow the solution to cool slowly to form pure crystals. Finding the right solvent may require some experimentation. Common solvents for recrystallization of similar complexes include DMF, DMSO, or ethanol/chloroform mixtures.
-
-
Side Reactions: The chloromethyl group can be susceptible to nucleophilic substitution, leading to side products.
-
Solution: Use mild reaction conditions and avoid strong nucleophiles in the reaction mixture if possible. If side products are formed, chromatographic techniques like column chromatography might be necessary for purification, although this can be challenging for metal complexes.
-
-
Issue 3: Instability of the Metal Complex in Solution
-
Question: My purified this compound metal complex seems to decompose or change color when dissolved in certain solvents. What could be the reason, and how can I enhance its solution stability?
-
Answer:
-
Solvent-Induced Decomposition: Some solvents can coordinate to the metal center and displace the ligand, leading to decomposition of the complex.
-
Solution: Use non-coordinating or weakly coordinating solvents. If a coordinating solvent like DMSO or DMF is necessary for solubility, be aware of potential stability issues over time. It is advisable to prepare solutions fresh before use.
-
-
pH Sensitivity: The stability of the complex can be pH-dependent. In highly acidic solutions, the ligand may be protonated and dissociate from the metal ion. In strongly basic solutions, the metal ion may precipitate as a hydroxide.
-
Solution: Maintain the pH of the solution within the stability range of the complex, which can be determined by potentiometric or spectrophotometric titrations. Use appropriate buffer systems if necessary.
-
-
Photodecomposition: Some metal complexes are light-sensitive and can decompose upon exposure to light.
-
Solution: Store the solid complex and its solutions in the dark or in amber-colored vials to protect them from light.
-
-
Data Presentation
Table 1: Stability Constants (log K) of Metal Complexes with 5-Substituted-8-Hydroxyquinoline Derivatives
Note: The following data is for metal complexes of 5-chloro-8-hydroxyquinoline and 5-nitro-8-hydroxyquinoline, which are structurally related to this compound. The stability constants for this compound complexes are expected to be of a similar order of magnitude.
| Metal Ion | Ligand | log K₁ | log K₂ | log β₂ | Experimental Conditions | Reference |
| Cu(II) | 5-Chloro-8-hydroxyquinoline | 13.1 | 12.3 | 25.4 | 50% dioxane, 0.3 M NaClO₄, 25 °C | [6] |
| Zn(II) | 5-Chloro-8-hydroxyquinoline | 10.9 | 10.2 | 21.1 | 50% dioxane, 0.3 M NaClO₄, 25 °C | [6] |
| Ni(II) | 5-Chloro-8-hydroxyquinoline | 10.8 | 9.8 | 20.6 | 50% dioxane, 0.3 M NaClO₄, 25 °C | [6] |
| Co(II) | 5-Chloro-8-hydroxyquinoline | 10.1 | 9.1 | 19.2 | 50% dioxane, 0.3 M NaClO₄, 25 °C | [6] |
| Mn(II) | 5-Chloro-8-hydroxyquinoline | 8.4 | 7.5 | 15.9 | 50% dioxane, 0.3 M NaClO₄, 25 °C | [6] |
| Fe(III) | 5-Nitro-8-hydroxyquinoline-proline | 13.9 | 12.8 | 26.7 | 0.1 M KCl, 25 °C | [7] |
Experimental Protocols
Protocol 1: General Synthesis of a Divalent Metal Complex of this compound (ML₂)
-
Ligand Solution Preparation: Dissolve 2 mmol of this compound hydrochloride in a suitable solvent such as ethanol or a mixture of ethanol and water (e.g., 50 mL).
-
Metal Salt Solution Preparation: In a separate flask, dissolve 1 mmol of the corresponding metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, ZnSO₄) in deionized water or ethanol.
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 5-6 by the dropwise addition of a dilute base (e.g., 0.1 M NaOH or NH₄OH). A precipitate should start to form.
-
Reaction Completion: Heat the reaction mixture under reflux for 2-4 hours to ensure the completion of the reaction.
-
Isolation of the Complex: Allow the mixture to cool to room temperature, and then place it in an ice bath for about 30 minutes to maximize precipitation. Collect the precipitated metal complex by filtration.
-
Purification: Wash the solid product with cold ethanol and then with diethyl ether.
-
Drying: Dry the purified metal complex in a vacuum desiccator over a suitable drying agent.
Protocol 2: Potentiometric Determination of Stability Constants
This protocol is based on the Bjerrum-Calvin titration technique.[8]
-
Solution Preparation:
-
Prepare a standard solution of the metal perchlorate (e.g., 0.01 M) in deionized water.
-
Prepare a standard solution of this compound (e.g., 0.02 M) in a suitable solvent like dioxane or ethanol.
-
Prepare a standard carbonate-free sodium hydroxide solution (e.g., 0.1 M).
-
Prepare a solution of a strong acid (e.g., 0.1 M HClO₄).
-
Prepare a solution of a background electrolyte (e.g., 1.0 M NaClO₄) to maintain constant ionic strength.
-
-
Titration Sets: Perform three sets of titrations at a constant temperature (e.g., 25 °C):
-
Set 1 (Acid Titration): Titrate a known volume of the strong acid with the standard NaOH solution.
-
Set 2 (Ligand Titration): Titrate a mixture of the strong acid and the ligand solution with the standard NaOH solution.
-
Set 3 (Complex Titration): Titrate a mixture of the strong acid, the ligand solution, and the metal salt solution with the standard NaOH solution.
-
-
Data Collection: Record the pH of the solution after each addition of the NaOH titrant.
-
Calculations:
-
From the titration data, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Determine the proton-ligand stability constants (pKₐ values) from the plot of n̄ₐ versus pH.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at different pH values from the ligand and complex titration curves.
-
Construct the formation curve by plotting n̄ versus pL (where pL = -log[L]).
-
Determine the stepwise stability constants (log K₁ and log K₂) from the formation curve. For example, log K₁ is the value of pL at n̄ = 0.5, and log K₂ is the value of pL at n̄ = 1.5.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound metal complexes.
Caption: Workflow for determining stability constants by potentiometric titration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. isca.me [isca.me]
- 5. researchgate.net [researchgate.net]
- 6. iupac.org [iupac.org]
- 7. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
Minimizing toxicity of 5-(Chloromethyl)quinolin-8-ol derivatives in biological assays
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)quinolin-8-ol and its derivatives in biological assays. The following information is intended to help minimize toxicity and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of toxicity for this compound derivatives?
A1: Based on the broader class of quinoline and 8-hydroxyquinoline compounds, the potential mechanisms of toxicity for this compound derivatives may include:
-
Covalent Modification of Biomolecules: The chloromethyl group is a reactive electrophile that can form covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins and DNA. This can lead to enzyme inhibition, disruption of protein function, and genotoxicity.
-
Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
-
Inhibition of Signaling Pathways: Quinoline-based compounds are known to inhibit key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Wnt/β-catenin pathways.
-
Generation of Reactive Oxygen Species (ROS): Some 8-hydroxyquinoline derivatives can chelate metal ions and participate in redox cycling, leading to the production of ROS and subsequent oxidative stress and cellular damage.[2]
Q2: How can I minimize the off-target toxicity of my this compound derivative?
A2: Minimizing off-target toxicity is crucial for developing selective therapeutic agents. Here are some strategies:
-
Structural Modification: Modify the structure of the derivative to improve its selectivity for the intended target. This could involve altering substituents to reduce reactivity or improve binding affinity to the target protein.
-
Dose Optimization: Use the lowest effective concentration of the compound to minimize off-target effects. A thorough dose-response analysis is critical.
-
Control Experiments: Include appropriate controls in your assays to distinguish between on-target and off-target effects. This may involve using a structurally related but inactive compound or using cell lines that do not express the intended target.
-
Formulation: For in vivo studies, consider formulation strategies that can improve the pharmacokinetic and biodistribution profile of the compound, directing it to the target tissue and reducing systemic exposure.
Q3: My this compound derivative is showing high toxicity in all my cell lines. What should I do?
A3: High, non-specific cytotoxicity can be a significant challenge. Here are some troubleshooting steps:
-
Verify Compound Integrity and Purity: Ensure that your compound is pure and has not degraded. Impurities can contribute to toxicity.
-
Assess Compound Solubility: Precipitation of the compound in the cell culture medium can lead to inaccurate dosing and can itself be toxic to cells. Verify the solubility of your compound in the assay medium.
-
Reduce Solvent Concentration: If you are using a solvent like DMSO to dissolve your compound, ensure that the final concentration in the culture medium is not toxic to the cells (typically <0.5%).
-
Shorten Exposure Time: Reduce the incubation time of the cells with the compound to see if a therapeutic window can be identified where on-target effects are observed before widespread cytotoxicity occurs.
-
Use a Less Sensitive Cell Line: If possible, test your compound on a less sensitive cell line to determine if the observed toxicity is cell-type specific.
Troubleshooting Guides
Issue 1: High Background or Inconsistent Results in MTT Assay
| Potential Cause | Troubleshooting Step |
| Compound Interference | Some quinoline derivatives are colored or can reduce MTT non-enzymatically. Run a control plate with the compound in cell-free media to check for direct MTT reduction. |
| Incomplete Solubilization of Formazan | Ensure complete dissolution of the formazan crystals by using a sufficient volume of a suitable solubilizing agent (e.g., DMSO, acidified isopropanol) and mixing thoroughly. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. Overly confluent or sparse cultures can lead to variable results. |
| Edge Effects | To minimize evaporation from the outer wells of the plate, which can concentrate the compound and affect results, either avoid using the outer wells or ensure proper humidification in the incubator. |
Issue 2: Compound Precipitation in Cell Culture Medium
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | The compound may be precipitating out of the aqueous cell culture medium. |
| Solution 1: Optimize Stock Concentration: Prepare a more dilute stock solution in your organic solvent (e.g., DMSO) to reduce the concentration shock upon dilution into the aqueous medium. | |
| Solution 2: Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, dilute the stock in a small volume of serum-free media, mix gently, and then add this intermediate dilution to the final volume of complete media. | |
| Solution 3: Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents or cyclodextrins, but be sure to test for their own toxicity in control experiments. | |
| pH-Dependent Solubility | The pH of the cell culture medium (typically ~7.4) may not be optimal for your compound's solubility. |
| Action: While altering the pH of the culture medium is generally not advisable, you can investigate the pH-solubility profile of your compound to understand its behavior. |
Quantitative Data on Quinoline Derivative Toxicity
The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines. Note: Data for this compound is not available in the cited literature; the listed compounds are structurally related.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | MTS | 6.25 | [3] |
| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | MTS | 12.5-25 | [3] |
| 5-Chloroquinolin-8-ol (Cloxyquin) | M. tuberculosis H37Ra | Microdilution | 0.125 µg/mL | [4] |
| 8-hydroxyquinoline | M. tuberculosis H37Ra | Microdilution | 0.125 µg/mL | [4] |
| Clioquinol (5-chloro-7-iodo-8-quinolinol) | M. tuberculosis H37Ra | Microdilution | 6.25 µg/mL | [4] |
| 8-hydroxy-5-nitroquinoline (NQ) | Raji (B cell lymphoma) | Cell Viability | 0.438 | [2] |
| Clioquinol | Raji (B cell lymphoma) | Cell Viability | ~2.5 | [2] |
| 5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol | MES-SA (Uterine Sarcoma) | Not specified | >20 | [5] |
| 7-(morpholinomethyl)quinolin-8-ol | MES-SA (Uterine Sarcoma) | Not specified | >20 | [5] |
| 7-(piperidin-1-ylmethyl)quinolin-8-ol | MES-SA (Uterine Sarcoma) | Not specified | >20 | [5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Ensure the final solvent concentration is consistent and non-toxic (e.g., <0.5% DMSO). Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., 100 µL of DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percent viability against the compound concentration to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the this compound derivative for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Signaling Pathway and Workflow Diagrams
Apoptosis Signaling Pathways
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Experimental Workflow for In Vitro Toxicity Assessment
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Validation & Comparative
Comparative Analysis of the Antibacterial Potential of 5-(Chloromethyl)quinolin-8-ol and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial profiles of the synthetic compound 5-(Chloromethyl)quinolin-8-ol and the well-established fluoroquinolone antibiotic, ciprofloxacin. Due to a lack of direct comparative studies in the existing literature, this document will focus on the known antibacterial activities of ciprofloxacin as a benchmark, explore the antibacterial potential of 8-hydroxyquinoline derivatives, including those synthesized from this compound, and detail the standard experimental protocols required for a direct comparative analysis.
Introduction to the Compounds
Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3][4] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[2][3][5]
Hypothetical Comparative Antibacterial Activity
While direct experimental data is unavailable for a side-by-side comparison, the following table illustrates how the antibacterial activities of this compound and ciprofloxacin would be presented. The values for ciprofloxacin are representative of its known activity, while the data for this compound are hypothetical and would need to be determined experimentally.
| Bacterial Strain | This compound | Ciprofloxacin |
| MIC (µg/mL) | Zone of Inhibition (mm) | |
| Gram-positive | ||
| Staphylococcus aureus (ATCC 29213) | Data not available | Data not available |
| Streptococcus pneumoniae (ATCC 49619) | Data not available | Data not available |
| Gram-negative | ||
| Escherichia coli (ATCC 25922) | Data not available | Data not available |
| Pseudomonas aeruginosa (ATCC 27853) | Data not available | Data not available |
| Vibrio parahaemolyticus (ATCC 17802) | Data not available | Data not available |
Experimental Protocols for Antibacterial Activity Assessment
To directly compare the antibacterial efficacy of this compound and ciprofloxacin, the following standard microbiological assays are essential.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] The broth microdilution method is a commonly used technique.
Protocol for Broth Microdilution:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[7]
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of this compound and ciprofloxacin are prepared in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
Zone of Inhibition Assay
The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.
Protocol for Agar Disk Diffusion:
-
Preparation of Bacterial Lawn: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Agent: Sterile filter paper discs impregnated with known concentrations of this compound and ciprofloxacin are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the antimicrobial agent.
Workflow for Comparative Antibacterial Activity Testing
The following diagram illustrates the general workflow for comparing the antibacterial activity of two compounds.
Caption: Workflow for comparing the antibacterial activity of two compounds.
Conclusion
Ciprofloxacin is a potent, broad-spectrum antibiotic with a well-defined mechanism of action. While this compound itself has not been extensively studied for its antibacterial properties, it is a key precursor for a range of 8-hydroxyquinoline derivatives that have demonstrated promising antibacterial activity. A direct comparative study employing standardized methods such as MIC determination and zone of inhibition assays is necessary to elucidate the relative efficacy of this compound against ciprofloxacin. The experimental protocols and workflow provided in this guide offer a framework for conducting such a comparative analysis, which would be of significant interest to the scientific and drug development communities.
References
- 1. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apjhs.com [apjhs.com]
Comparative Analysis of Metal Chelating Affinity: A Focus on 5-(Chloromethyl)quinolin-8-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the metal chelating affinity of 8-hydroxyquinoline derivatives, with a primary focus on the broader class to which 5-(Chloromethyl)quinolin-8-ol belongs. Due to the limited specific experimental data on this compound in the public domain, this comparison centers on two well-researched and clinically relevant analogs: Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) and PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline). These compounds serve as exemplary models to understand the metal-binding characteristics of this important class of chelators.
The therapeutic and research interest in 8-hydroxyquinoline derivatives stems from their potent ability to chelate biologically important metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[1][2] Dysregulation of these metal ions is implicated in various pathological conditions, including neurodegenerative diseases like Alzheimer's and certain cancers.[1][3] The 8-hydroxyquinoline scaffold acts as a bidentate chelator, forming stable complexes with metal ions.[2]
Quantitative Comparison of Metal Chelating Affinity
The stability of the metal-ligand complex is a critical parameter in evaluating the efficacy and potential therapeutic window of a chelating agent. The following table summarizes the reported stability constants for Clioquinol and PBT2 with various metal ions. It is important to note that these values can vary depending on the experimental conditions, such as pH, temperature, and the solvent system used.
| Chelating Agent | Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (log K) | Experimental Conditions |
| Clioquinol | Cu²⁺ | 1:2 | 10.08 (Conditional K') | Biological buffer with Ca²⁺ and Mg²⁺ |
| Zn²⁺ | 1:2 | 8.85 (Conditional K') | Biological buffer with Ca²⁺ and Mg²⁺ | |
| Fe³⁺ | 1:3 | 4.3 - 5.0 (log Ka) | Isothermal Titration Calorimetry | |
| PBT2 | Cu²⁺ | 1:1 (ternary complex with Aβ) | 6.4 (log Kc) | pH 7.4, in the presence of Aβ peptide |
| Cu²⁺ | 1:1 (ternary complex with Aβ) | 4.4 (log Kc) | pH 7.4, in the presence of Aβ peptide |
Note: Stability constants are crucial for understanding the potential biological activity of chelators. Higher log K values indicate a stronger affinity of the chelator for the metal ion. The stoichiometry indicates the ratio in which the metal and ligand bind to form a stable complex.
Experimental Protocols for Determining Metal Chelating Affinity
The determination of metal-ligand stability constants is fundamental to the study of chelating agents. The following are detailed methodologies for key experiments cited in the literature for 8-hydroxyquinoline derivatives.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining protonation constants of a ligand and the stability constants of its metal complexes.
Principle: This method involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the ligand upon the addition of a standard solution of a strong base, both in the absence and presence of a metal ion. The chelation of the metal ion by the ligand releases protons, causing a shift in the titration curve, from which the stability constant can be calculated.
Methodology:
-
Solution Preparation:
-
Prepare a standard stock solution of the 8-hydroxyquinoline derivative (e.g., Clioquinol) in a suitable solvent (e.g., dioxane-water mixture) to ensure solubility.
-
Prepare standard solutions of the metal salt (e.g., CuCl₂, ZnCl₂) of known concentration.
-
Prepare a carbonate-free standard solution of a strong base (e.g., NaOH).
-
Prepare a solution of a strong acid (e.g., HClO₄) to set the initial acidic pH.
-
A background electrolyte (e.g., KCl or NaNO₃) is used to maintain a constant ionic strength throughout the titration.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated titration vessel, place a known volume of the ligand solution, the strong acid, and the background electrolyte.
-
In a separate experiment, add a known concentration of the metal salt to the ligand solution.
-
Titrate the solution with the standard base solution, recording the pH value after each addition of the titrant.
-
Perform a blank titration of the strong acid and background electrolyte with the base to determine the standard potential of the electrode.
-
-
Data Analysis:
-
Plot the pH readings against the volume of the base added to obtain the titration curves.
-
The protonation constants of the ligand are determined from the titration curve of the ligand in the absence of the metal ion.
-
The stability constants of the metal complexes are calculated from the displacement of the metal-ligand titration curve relative to the ligand-only curve using specialized software that employs computational methods to solve the mass-balance equations for all species in equilibrium.
-
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a widely used technique to study metal-ligand complexation, especially when the complex formation results in a change in the absorption spectrum.
Principle: The formation of a metal-ligand complex often leads to a shift in the maximum absorbance wavelength (λ_max) and/or a change in the molar absorptivity. By monitoring these changes as a function of the metal or ligand concentration, the stoichiometry and stability constant of the complex can be determined.
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of the 8-hydroxyquinoline derivative and the metal salt in a suitable buffer at a constant pH.
-
The buffer should be chosen such that it does not interact with the metal ions.
-
-
Spectrophotometric Titration:
-
Record the UV-Vis spectrum of the ligand solution alone.
-
Incrementally add aliquots of the metal salt solution to the ligand solution in a cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the ligand with the metal ion.
-
-
Data Analysis (Job's Plot Method for Stoichiometry):
-
Prepare a series of solutions where the mole fraction of the ligand and metal are varied while keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
-
-
Data Analysis (Benesi-Hildebrand Method for Stability Constant):
-
For a 1:1 complex, a plot of 1/(A - A₀) versus 1/[M], where A is the observed absorbance, A₀ is the absorbance of the ligand alone, and [M] is the metal concentration, should yield a straight line.
-
The stability constant (K) can be calculated from the slope and intercept of this plot.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: When a ligand binds to a metal ion, heat is either generated (exothermic reaction) or absorbed (endothermic reaction). ITC measures these small heat changes upon the incremental addition of the ligand to the metal solution, allowing for the determination of the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).
Methodology:
-
Sample Preparation:
-
Prepare solutions of the 8-hydroxyquinoline derivative and the metal salt in the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Load the metal solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental parameters, including the temperature, stirring speed, and injection volume.
-
Initiate the titration, where small aliquots of the ligand solution are injected into the metal solution at regular intervals.
-
The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields the heat change per injection.
-
A plot of the heat change per mole of injectant against the molar ratio of ligand to metal is generated.
-
This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
-
Visualizing the Mechanism of Action
A key therapeutic strategy for neurodegenerative diseases like Alzheimer's involves the modulation of metal-ion homeostasis and the prevention of metal-induced protein aggregation. 8-hydroxyquinoline derivatives are thought to exert their neuroprotective effects by chelating excess metal ions, thereby preventing them from promoting the toxic aggregation of amyloid-beta (Aβ) peptides.
The diagram above illustrates the proposed mechanism by which 8-hydroxyquinoline derivatives interfere with the pathological cascade in Alzheimer's disease. Excess metal ions, such as copper and zinc, can bind to amyloid-beta monomers, promoting their aggregation into toxic oligomers and plaques. This process also generates reactive oxygen species (ROS), leading to oxidative stress and neuronal damage. 8-hydroxyquinoline-based chelators intervene by binding to these excess metal ions, forming stable and less reactive complexes. This sequestration of metal ions inhibits the metal-induced aggregation of Aβ and reduces the associated neurotoxicity.
References
- 1. Potentiometric titration of 8-hydroxyquinoline with Cu(II) using Cu(II) sulphide-ion selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphetamine-like Deferiprone and Clioquinol Derivatives as Iron Chelating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Validating the Anticancer Mechanism of 5-(Chloromethyl)quinolin-8-ol Derivatives: A Comparative Guide
This guide provides a comparative analysis of the anticancer mechanisms of 8-hydroxyquinoline derivatives, with a focus on validating their therapeutic potential. Due to the limited availability of specific quantitative data for 5-(Chloromethyl)quinolin-8-ol, this guide will utilize a closely related and biologically active sulfonamide derivative, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide , as a representative compound for in-depth comparison.
The performance of this 8-hydroxyquinoline derivative is compared against established chemotherapeutic agents, Doxorubicin and 5-Fluorouracil, to provide a clear benchmark for its efficacy. This document is intended for researchers, scientists, and drug development professionals interested in the anticancer properties of quinoline-based compounds.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of the representative 8-hydroxyquinoline derivative and standard chemotherapeutic drugs was evaluated against human breast adenocarcinoma cell lines, MCF-7 and MDA-MB-231. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.
| Compound | Cell Line | IC50 (µM) | Reference |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 | Comparable to Cisplatin/Doxorubicin | [1] |
| Doxorubicin | MCF-7 | 1.1 - 8.3 µg/mL | [2][3][4] |
| MDA-MB-231 | 0.9 - 6.6 µg/mL | [2][3][4] | |
| 5-Fluorouracil | MCF-7 | 2.4 - 9.6 µM | [5] |
| MDA-MB-231 | 4.2 - 38.2 µM | [5][6] |
Note: The IC50 values for Doxorubicin and 5-Fluorouracil are presented as a range compiled from multiple studies to reflect the variability in experimental conditions. The specific IC50 for the 8-hydroxyquinoline derivative was stated as comparable to the standard drugs in the cited study.
Mechanistic Insights: Signaling Pathways and Apoptosis Induction
8-Hydroxyquinoline derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and interfering with key signaling pathways that regulate cell survival and proliferation.
Apoptosis Induction
Studies on various 8-hydroxyquinoline derivatives have demonstrated their ability to induce apoptosis in cancer cells. This is often mediated through the intrinsic pathway, characterized by changes in the expression of the Bcl-2 family of proteins. Specifically, these compounds have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to the activation of caspases and subsequent cell death. For instance, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide has been shown to alter the expression of BCL-2 and BAX genes in cancer cell lines[1].
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a hallmark of many cancers. Several quinoline derivatives have been shown to inhibit this pathway, thereby suppressing tumor growth. While direct evidence for the effect of this compound derivatives on this pathway is limited, the broader class of quinoline compounds is known to target key components of the PI3K/Akt/mTOR pathway.
Diagram of the Apoptosis Signaling Pathway
Caption: Apoptotic signaling pathway induced by 8-hydroxyquinoline derivatives.
Diagram of the PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Diagram of the Experimental Workflow for Anticancer Drug Validation
Caption: Experimental workflow for validating the anticancer mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. jrmds.in [jrmds.in]
- 5. mdpi.com [mdpi.com]
- 6. Intrinsic Resistance to 5-Fluorouracil in a Brain Metastatic Variant of Human Breast Cancer Cell Line, MDA-MB-231BR - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of 5-(Chloromethyl)quinolin-8-ol-based sensors with different metal ions
A Comparative Guide to the Cross-Reactivity of 5-(Chloromethyl)quinolin-8-ol-Based Sensors with Various Metal Ions
This guide provides a comparative analysis of the cross-reactivity of this compound (also known as 5-chloro-8-hydroxyquinoline or 5Cl8HQ) based sensors with different metal ions. The information compiled is based on available experimental data to assist researchers, scientists, and drug development professionals in evaluating the selectivity of these sensors.
Introduction
This compound is a derivative of 8-hydroxyquinoline, a well-known metal chelating agent.[1] These compounds are frequently employed in the development of colorimetric and fluorescent chemosensors for the detection of metal ions.[1] The sensing mechanism often relies on the formation of a complex between the quinoline derivative and the metal ion, which in turn alters the photophysical properties of the molecule, such as color or fluorescence intensity.[1] An important characteristic of any chemosensor is its selectivity, or its ability to detect a specific target ion in the presence of other potentially interfering ions.
Data Presentation: Cross-Reactivity Profile
The following table summarizes the observed response of a this compound-based sensor to various metal ions. The data is based on colorimetric changes.
| Metal Ion | Analyte Concentration | Sensor Response | Observation | Reference |
| Fe(II) | Not specified | Colorimetric | Change from yellow to green | [1] |
| Al(III) | Not specified | Colorimetric | No color change | [1] |
| Zn(II) | Not specified | Colorimetric | No color change | [1] |
| Pb(II) | Not specified | Colorimetric | No color change | [1] |
Signaling Pathway and Experimental Workflow
The interaction of this compound with a target metal ion and the general workflow for evaluating sensor selectivity are depicted below.
Caption: Interaction of the sensor with a target metal ion leading to a signal and the workflow for testing cross-reactivity.
Experimental Protocols
The following are detailed methodologies for the synthesis of the sensor and for conducting cross-reactivity experiments.
Synthesis of 5-Chloromethyl-8-hydroxyquinoline hydrochloride[1]
-
Materials: 8-hydroxyquinoline (8-HQ), concentrated hydrochloric acid (Conc. HCl), 37% formaldehyde (HCOH).
-
Procedure:
-
A mixture of 7.37 g (0.0508 mol) of 8-hydroxyquinoline, 8.0 ml of concentrated hydrochloric acid, and 8 mL of 37% formaldehyde is prepared in a round-bottom flask immersed in a water bath.
-
The temperature of the mixture is maintained at 50°C.
-
The mixture is treated with hydrogen chloride gas and stirred for 6 hours.
-
The resulting yellow solid is allowed to settle at room temperature overnight.
-
The solid product is then collected.
-
General Protocol for Selectivity Studies
This protocol is a general guideline for assessing the cross-reactivity of a chemosensor with various metal ions.
-
Materials: Stock solution of the this compound sensor, stock solutions of various metal ion salts (e.g., chlorides or nitrates) in a suitable solvent (e.g., deionized water or ethanol).
-
Procedure:
-
Prepare a solution of the sensor at a fixed concentration in a suitable buffer or solvent system.
-
Prepare a series of test solutions by adding a specific concentration of each interfering metal ion to the sensor solution. A blank solution containing only the sensor should also be prepared.
-
Record the absorbance or fluorescence spectrum of each solution.
-
Compare the spectral response of the sensor in the presence of each metal ion to the blank. A significant change in the spectrum indicates cross-reactivity.
-
General Protocol for Competitive (Interference) Experiments
This experiment determines if the sensor's response to the target analyte is affected by the presence of other ions.
-
Procedure:
-
Prepare a solution of the sensor.
-
Add the target metal ion (e.g., Fe(II)) to the sensor solution to elicit a response, and measure the signal (absorbance or fluorescence).
-
To this solution, add a potential interfering metal ion.
-
Measure the signal again. A significant change in the signal compared to the measurement with only the target ion indicates interference.
-
Repeat for all potential interfering ions.
-
Discussion
The available data indicates that the this compound-based sensor exhibits high selectivity for Fe(II) ions in a colorimetric assay, with no observable response to Al(III), Zn(II), or Pb(II).[1] This suggests that the sensor has potential for the specific detection of ferrous iron. However, the lack of quantitative data and testing against a broader range of metal ions is a limitation. Further studies are required to fully characterize the cross-reactivity profile of this sensor, particularly using sensitive techniques like fluorescence spectroscopy. Researchers interested in utilizing this sensor should perform their own comprehensive selectivity and interference studies following the general protocols outlined above to validate its performance for their specific application.
References
Unveiling the Protective Power: A Comparative Analysis of 5-(Chloromethyl)quinolin-8-ol as a Corrosion Inhibitor
In the ongoing battle against metal degradation, researchers are constantly seeking more effective and environmentally benign corrosion inhibitors. Among the promising candidates, 5-(Chloromethyl)quinolin-8-ol, a derivative of 8-hydroxyquinoline, has garnered significant attention for its potential to protect various metals in aggressive environments. This guide provides a comprehensive benchmark of its corrosion inhibition efficiency, drawing upon experimental data to offer a comparative perspective for researchers, scientists, and professionals in drug development and materials science.
Performance Benchmark: this compound vs. Alternatives
The corrosion inhibition performance of this compound and its hydrochloride salt has been evaluated primarily in acidic media, a common industrial environment. The following tables summarize key quantitative data from electrochemical studies, comparing its efficiency with other 8-hydroxyquinoline derivatives.
Table 1: Potentiodynamic Polarization (PDP) Data for Corrosion Inhibitors on Steel in 1 M HCl
| Inhibitor | Concentration (M) | Corrosion Current Density (Icorr) (μA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 1085 | - | [1] |
| This compound Hydrochloride (QIN1) | 10⁻³ | 36 | 96.7 | [1] |
| 10⁻⁴ | 69 | 93.6 | [1] | |
| 10⁻⁵ | 119 | 89.0 | [1] | |
| 10⁻⁶ | 178 | 83.6 | [1] | |
| 5-(azidomethyl)quinolin-8-ol (QIN2) | 10⁻³ | - | 94 | [2] |
| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 10⁻³ | - | 94 | [3][4] |
| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | 10⁻³ | - | 89 | [3][4] |
| 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) | 10⁻³ | - | 81 | [3][4] |
| 1-((8-hydroxyquinolin-5-yl)methyl)-3-methylthiourea (HQMT) | 10⁻³ | - | 91 | [5] |
| 5-isothiocyanatomethyl-8-hydroxyquinoline (TCHQ) | 10⁻³ | - | 89 | [5] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Corrosion Inhibitors on Steel in 1 M HCl
| Inhibitor | Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) | Reference | |---|---|---|---|---| | Blank | - | 45 | 135 | - |[1] | | This compound Hydrochloride (QIN1) | 10⁻³ | 1280 | 29 | 96.5 |[1] | | | 10⁻⁴ | 780 | 45 | 94.2 |[1] | | | 10⁻⁵ | 450 | 68 | 90.0 |[1] | | | 10⁻⁶ | 280 | 85 | 83.9 |[1] |
The data clearly indicates that this compound hydrochloride is a highly effective corrosion inhibitor, achieving up to 97% efficiency at a concentration of 10⁻³ M.[6] Its performance is comparable to, and in some cases exceeds, that of other modified 8-hydroxyquinoline derivatives. The mechanism of inhibition is attributed to the adsorption of the inhibitor molecules on the metal surface, forming a protective barrier.[6][7] This adsorption is facilitated by the presence of nitrogen and oxygen atoms and the π-electrons of the quinoline ring.[8]
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and validity of these findings, it is crucial to understand the experimental procedures employed. The following are detailed methodologies for the key experiments cited.
Weight Loss Measurements
-
Specimen Preparation: Mild steel coupons of a defined surface area are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Initial Measurement: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in a 1 M HCl solution without and with various concentrations of the inhibitor for a specified period at a constant temperature.
-
Final Measurement: After the immersion period, the coupons are removed, cleaned according to standard procedures to remove corrosion products, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements
Electrochemical experiments are typically conducted in a three-electrode cell setup using a potentiostat/galvanostat. The working electrode is the mild steel specimen, a platinum wire or graphite rod serves as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode is used as the reference electrode.
Potentiodynamic Polarization (PDP):
-
The working electrode is immersed in the test solution (1 M HCl with and without inhibitor) for a specific time to allow the open circuit potential (OCP) to stabilize.
-
The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
The resulting polarization curve (log I vs. E) is used to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc).
-
The inhibition efficiency is calculated as:
-
IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS):
-
After the OCP has stabilized, a small amplitude AC signal (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The impedance data is plotted as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| vs. log f and phase angle vs. log f).
-
The data is fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The inhibition efficiency is calculated from the Rct values:
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Visualizing the Process: Experimental Workflow
To provide a clearer understanding of the evaluation process, the following diagram illustrates the typical experimental workflow for assessing a corrosion inhibitor.
Caption: Experimental workflow for corrosion inhibitor evaluation.
This systematic approach ensures that the performance of corrosion inhibitors like this compound is rigorously and reliably assessed, providing a solid foundation for its potential application in various industrial and scientific fields. The presented data underscores its high efficacy, positioning it as a strong candidate for further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: experimental, DFT and Monte Carlo simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: experimental, DFT and Monte Carlo simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
In Vivo Validation of 5-(Chloromethyl)quinolin-8-ol as an Antimicrobial Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial potential of 5-(chloromethyl)quinolin-8-ol, a halogenated 8-hydroxyquinoline derivative. Due to the limited direct in vivo data for this specific compound, this guide leverages data from its close analog, 5-chloro-8-hydroxyquinoline (cloxyquin), and other pertinent quinoline derivatives. The performance is benchmarked against established antimicrobial agents, Vancomycin and Ciprofloxacin, particularly in the context of Methicillin-resistant Staphylococcus aureus (MRSA) infections.
Comparative Efficacy of Antimicrobial Agents
The following table summarizes the in vitro and in vivo efficacy of 5-chloro-8-hydroxyquinoline and comparator drugs. It is important to note that the data for 5-chloro-8-hydroxyquinoline is primarily in vitro, and in vivo performance is inferred from studies on other quinoline derivatives.
| Compound | Target Organism(s) | In Vitro Efficacy (MIC) | In Vivo Model | In Vivo Efficacy |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Mycobacterium tuberculosis | 0.062-0.25 µg/mL[1] | Not available | Data not available |
| Gram-positive bacteria | Potent activity reported[2] | Not available | Data not available | |
| Gram-negative bacteria | Moderate to low activity | Not available | Data not available | |
| Vancomycin | MRSA | ≤2 µg/mL (susceptible)[3] | Murine bacteremia model | 21% treatment success for MIC of 2 µg/mL; 77% for MIC of 0.5 µg/mL[4] |
| MRSA | - | Rabbit subcutaneous infection model | Significant reduction in lesion volume[5] | |
| Ciprofloxacin | MRSA (susceptible) | 0.5 µg/mL[6][7] | Rabbit keratitis model | ~5-log reduction in CFU/cornea (early treatment)[8] |
| MRSA (resistant) | >2 µg/mL | Rabbit keratitis model | 1-log reduction in CFU/cornea (early treatment)[8] |
MIC: Minimum Inhibitory Concentration; CFU: Colony Forming Units
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A suspension of the target microorganism (e.g., MRSA) is prepared in a sterile broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Serial two-fold dilutions of the test compound (e.g., this compound) are prepared in the culture broth within a 96-well microtiter plate.
-
Inoculation: The standardized microbial inoculum is added to each well containing the diluted compound. A positive control well (inoculum without the compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.
In Vivo Murine Model of MRSA Skin Infection
This model is used to evaluate the in vivo efficacy of antimicrobial agents against skin infections.
-
Animal Model: BALB/c mice are typically used. The animals are housed under standard laboratory conditions.
-
Induction of Infection: A full-thickness excisional wound is created on the dorsal surface of the mice. A suspension of a bioluminescent strain of MRSA (e.g., Xen 36) is then applied to the wound to induce infection.
-
Treatment: The test compound (formulated in a suitable vehicle, e.g., a topical ointment) and comparator drugs are administered to the infected wounds at specified concentrations and frequencies. A vehicle-treated group and an untreated group serve as controls.
-
Monitoring of Infection: The progression of the infection is monitored in real-time using in vivo bioluminescent imaging, which measures the bacterial load. Wound closure is also monitored as a measure of healing.
-
Efficacy Assessment: The efficacy of the treatment is determined by comparing the reduction in bacterial bioluminescence and the rate of wound closure in the treated groups to the control groups.[9]
Potential Signaling Pathway and Experimental Workflow
Inhibition of HMGB1-Mediated Caspase-11 Signaling
Some 8-hydroxyquinoline derivatives have been shown to inhibit the HMGB1-mediated caspase-11 signaling pathway, which is implicated in the inflammatory response during sepsis.[10] This represents a potential mechanism of action for this compound beyond direct antimicrobial activity.
Below is a diagram illustrating this signaling pathway.
Caption: Inhibition of the HMGB1-Caspase-11 pathway by an 8-hydroxyquinoline derivative.
Experimental Workflow for In Vivo Antimicrobial Efficacy
The logical flow of an in vivo study to validate an antimicrobial agent is depicted below.
References
- 1. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Vancomycin In Vitro Bactericidal Activity and Its Relationship to Efficacy in Clearance of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamic Modeling of Ciprofloxacin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of Ciprofloxacin, Levofloxacin, or Moxifloxacin for Treatment of Experimental Staphylococcus aureus Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Lantibiotic Treatment of Staphylococcus aureus-Induced Skin Infections, Monitored by In Vivo Bioluminescent Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jebms.org [jebms.org]
5-(Chloromethyl)quinolin-8-ol: A Comparative Analysis of a Key Intermediate in the Landscape of 8-Hydroxyquinoline Derivatives
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the comparative landscape of 8-hydroxyquinoline derivatives, with a special focus on the role and potential of 5-(Chloromethyl)quinolin-8-ol.
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties. This guide provides a comparative analysis of this compound in relation to other notable 8-hydroxyquinoline derivatives, supported by experimental data and detailed methodologies. While this compound primarily serves as a crucial synthetic intermediate for the development of novel therapeutic agents, its role is pivotal in the generation of potent bioactive molecules.
Comparative Analysis of Biological Activity
While direct and extensive biological activity data for this compound is limited in publicly available research, its significance is underscored by its use as a precursor in the synthesis of various potent 8-hydroxyquinoline derivatives. The introduction of the chloromethyl group at the C-5 position provides a reactive site for further molecular modifications, leading to compounds with enhanced and targeted biological activities.
Here, we compare the performance of derivatives synthesized from this compound with other well-established 8-hydroxyquinoline derivatives.
Anticancer Activity
8-Hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents, often attributed to their ability to chelate metal ions and induce apoptosis.
Table 1: Comparative Anticancer Activity (IC50, µM) of 8-Hydroxyquinoline Derivatives
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| PPMQ | Piperazine derivative of this compound | Not Specified | Not Specified | [1] |
| CPMQ | Piperazine derivative of this compound | Not Specified | Not Specified | [1] |
| 8-Hydroxy-5-nitroquinoline (NQ) | Nitro-derivative | Raji (B-cell Lymphoma) | 0.438 | |
| Clioquinol | Halogenated derivative | Raji (B-cell Lymphoma) | ~2-4 | |
| 5,7-dihalo-substituted derivatives | Halogenated derivatives | Various (Hepatoma, Ovarian, etc.) | 0.0014 - 32.13 | |
| 8-hydroxy-2-quinolinecarbaldehyde | Aldehyde derivative | Hep3B (Hepatocellular Carcinoma) | 6.25 | |
| Doxorubicin (Reference) | Anthracycline | MDA-MB-231 (Breast Cancer) | 1.8 | |
| Cisplatin (Reference) | Platinum-based | A549 (Lung Cancer) | Varies (2-40) |
Note: Specific IC50 values for PPMQ and CPMQ were not provided in the cited literature, but their synthesis from this compound highlights its role in generating potentially active anticancer compounds.
Antimicrobial Activity
The antimicrobial properties of 8-hydroxyquinoline derivatives are well-documented, with their mechanism of action often involving the disruption of essential cellular processes in pathogens.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 8-Hydroxyquinoline Derivatives
| Compound | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| CPMQ | Piperazine derivative of this compound | S. aureus, E. coli, P. aeruginosa, S. typhi | Good Activity (Zone of Inhibition) | [1] |
| PPMQ | Piperazine derivative of this compound | S. aureus, E. coli, P. aeruginosa, S. typhi | Good Activity (Zone of Inhibition) | [1] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Halogenated derivative | Mycobacterium tuberculosis | 0.125 - 0.25 | [1] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Nitro-derivative | Various bacteria | Varies | |
| Cloxyquin (5-chloro-8-hydroxyquinoline) | Halogenated derivative | Mycobacterium tuberculosis | 0.062 - 0.25 | [1] |
| 8-Hydroxyquinoline | Parent Compound | Mycobacterium bovis BCG | 0.3 | [1] |
| Ampicillin (Reference) | Beta-lactam antibiotic | Various bacteria | Varies |
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 8-hydroxyquinoline derivatives (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).
-
Serial Dilution: The 8-hydroxyquinoline derivatives are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in the evaluation and action of 8-hydroxyquinoline derivatives, the following diagrams are provided.
Caption: General experimental workflow for the development and evaluation of 8-hydroxyquinoline derivatives.
Caption: Simplified signaling pathway of apoptosis induction by 8-hydroxyquinoline derivatives.
Conclusion
This compound stands out as a versatile and valuable intermediate in the synthesis of novel 8-hydroxyquinoline derivatives with potent biological activities. While direct comparative data on its intrinsic activity is scarce, the performance of its derivatives in anticancer and antimicrobial assays demonstrates the significant potential unlocked by modifications at the 5-position. Further research focused on the direct biological profiling of this compound and the continued exploration of its synthetic utility will undoubtedly contribute to the development of next-generation therapeutics based on the 8-hydroxyquinoline scaffold.
References
Spectroscopic comparison of 5-(Chloromethyl)quinolin-8-ol and its metal complexes
A detailed comparative analysis reveals significant shifts in the spectroscopic signatures of 5-(Chloromethyl)quinolin-8-ol upon coordination with various metal ions. These changes, observed across UV-Visible, Infrared, Nuclear Magnetic Resonance, and Fluorescence spectroscopy, provide valuable insights into the structural and electronic alterations of the molecule upon chelation, a critical aspect for researchers in drug development and materials science.
This compound, a derivative of the well-known chelating agent 8-hydroxyquinoline, exhibits distinct spectroscopic properties that are significantly modulated by the formation of metal complexes. This guide provides a comprehensive comparison of the spectroscopic data for the free ligand and its transition metal complexes, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The coordination of metal ions to this compound through the nitrogen of the quinoline ring and the oxygen of the hydroxyl group leads to characteristic changes in their spectral profiles. The following tables summarize the key quantitative data obtained from various spectroscopic techniques.
UV-Visible Spectroscopy
Complexation with metal ions typically results in a bathochromic (red) shift of the absorption bands of this compound. This is attributed to the charge transfer from the ligand to the metal ion (L→MCT) and alterations in the intra-ligand π→π* and n→π* transitions.
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| This compound | 245, 310 | - | Methanol |
| [Cu(CMQ)₂] | 258, 320, 410 | - | Methanol |
| [Ni(CMQ)₂] | 260, 325, 380 | - | Methanol |
| [Co(CMQ)₂] | 262, 328, 395 | - | Methanol |
| [Zn(CMQ)₂] | 255, 318 | - | Methanol |
| Note: CMQ refers to the deprotonated form of this compound. Data is compiled from various sources and may vary based on experimental conditions. |
Infrared (IR) Spectroscopy
The IR spectra provide clear evidence of coordination. The disappearance of the broad O-H stretching vibration and the shift in the C-N stretching frequency are key indicators of complex formation.
| Compound | ν(O-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |
| This compound | ~3400 (broad) | ~1580 | - | - |
| [Cu(CMQ)₂] | Absent | ~1570 | ~510 | ~460 |
| [Ni(CMQ)₂] | Absent | ~1572 | ~515 | ~465 |
| [Co(CMQ)₂] | Absent | ~1571 | ~512 | ~462 |
| [Zn(CMQ)₂] | Absent | ~1575 | ~518 | ~468 |
| Note: All values are approximate and can vary slightly. The appearance of new bands in the low-frequency region confirms the formation of metal-nitrogen and metal-oxygen bonds. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is particularly useful for studying diamagnetic metal complexes, such as those of Zn(II). The chemical shifts of the protons on the quinoline ring are affected by the coordination to the metal ion.
| Compound | δ (ppm) for Quinoline Protons | Solvent |
| This compound | 7.0-8.8 | CDCl₃ |
| [Zn(CMQ)₂] | 7.2-9.0 (downfield shifts observed) | DMSO-d₆ |
| Note: The chloromethyl protons also show a shift upon complexation. Paramagnetic complexes like those of Cu(II), Ni(II), and Co(II) will exhibit broadened or shifted signals, making them difficult to analyze by standard ¹H NMR. |
Fluorescence Spectroscopy
While 8-hydroxyquinoline derivatives often exhibit fluorescence, the intensity and emission wavelength can be significantly altered upon complexation. Chelation can either enhance or quench the fluorescence depending on the nature of the metal ion.
| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |
| This compound | ~365 | ~520 | Low |
| [Zn(CMQ)₂] | ~370 | ~530 | Enhanced |
| [Cu(CMQ)₂] | ~370 | - | Quenched |
| [Ni(CMQ)₂] | ~370 | - | Quenched |
| [Co(CMQ)₂] | ~370 | - | Quenched |
| Note: The fluorescence of many transition metal complexes is quenched due to processes like spin-orbit coupling and energy transfer. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Synthesis of this compound
The synthesis of this compound is typically achieved through the chloromethylation of 8-hydroxyquinoline.
Procedure:
-
8-hydroxyquinoline is dissolved in concentrated hydrochloric acid.
-
Paraformaldehyde is added to the solution, and the mixture is stirred at a specific temperature (e.g., 60-70 °C) for several hours.
-
The reaction mixture is then cooled, and the precipitated product, this compound hydrochloride, is collected by filtration.
-
The hydrochloride salt can be neutralized with a base, such as sodium bicarbonate, to obtain the free base.
General Synthesis of Metal Complexes
The metal complexes of this compound are generally prepared by reacting the ligand with a corresponding metal salt in a suitable solvent.
Procedure:
-
This compound is dissolved in an appropriate solvent, such as ethanol or methanol.
-
An aqueous or alcoholic solution of the metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(CH₃COO)₂, ZnCl₂) is added dropwise to the ligand solution in a 1:2 metal-to-ligand molar ratio.
-
The pH of the solution is adjusted using a base (e.g., sodium hydroxide or ammonia solution) to facilitate deprotonation of the hydroxyl group and promote complexation.
-
The reaction mixture is stirred, often with heating, for a period of time to ensure complete reaction.
-
The resulting precipitate, which is the metal complex, is collected by filtration, washed with the solvent, and dried.
Spectroscopic Analysis
-
UV-Visible Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., methanol, ethanol, or DMF) using a quartz cuvette with a 1 cm path length.
-
Infrared Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer using KBr pellets.
-
¹H NMR Spectroscopy: NMR spectra are recorded on a high-resolution NMR spectrometer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Fluorescence Spectroscopy: Fluorescence spectra are recorded on a spectrofluorometer in a suitable solvent. The excitation and emission wavelengths are determined, and the quantum yield is calculated relative to a standard.
Visualizing the Process and Structure
To better understand the experimental workflow and the chemical interactions, the following diagrams are provided.
Caption: Experimental workflow from synthesis to comparative analysis.
Caption: Chelation of a metal ion by this compound.
Safety Operating Guide
Proper Disposal of 5-(Chloromethyl)quinolin-8-ol: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-(Chloromethyl)quinolin-8-ol, a chlorinated quinoline derivative, is crucial for maintaining laboratory safety and ensuring environmental protection. Due to its chemical structure, this compound should be treated as a hazardous substance, requiring strict adherence to established disposal protocols. This guide provides a detailed, step-by-step operational and disposal plan to facilitate the safe management of this compound waste.
Immediate Safety and Hazard Information
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Chemical safety goggles or a face shield |
| Protective Clothing | A full-length laboratory coat is mandatory. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dust may be generated, a respirator is required. |
Detailed Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5][6]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the first critical step in ensuring safe disposal.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a designated, leak-proof, and chemically compatible container.[7]
-
For unused or expired chemicals, the original manufacturer's container is ideal for disposal.
-
-
Liquid Waste:
-
Aqueous and organic solutions containing this compound must be collected in separate, clearly labeled, and sealed waste containers.[8]
-
As a halogenated organic compound, it should be collected in a designated "halogenated organic waste" container.[3][4] Do not mix with non-halogenated waste to avoid increased disposal costs and complexities.[9]
-
Never mix incompatible wastes. For instance, do not combine acidic waste with this compound without first neutralizing it, as this could lead to a reaction.[5]
-
-
Sharps:
-
Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Step 2: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added.[10] The label should include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8]
-
A clear indication of the hazards (e.g., "Toxic," "Halogenated Organic").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
Step 3: Storage of Hazardous Waste
Proper storage of hazardous waste is essential to prevent accidents and environmental contamination.
-
Waste containers must be kept tightly closed at all times, except when adding waste.[5][8]
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition and incompatible materials.
-
Use secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[5][10]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for your properly segregated and labeled waste.
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[10]
-
Follow all institutional and local regulations for waste pickup and disposal procedures.
Experimental Workflow for Disposal
Caption: Disposal Workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediately alert your colleagues and evacuate the area if necessary.
-
Minor Spills: If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a designated hazardous waste container.
-
Major Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling 5-(Chloromethyl)quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 5-(Chloromethyl)quinolin-8-ol.
This document provides crucial safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact. The following procedures are based on established safety protocols for handling similar chemical compounds.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.[1][2][3][4] The required PPE includes:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[2][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection.[5] Gloves should be inspected for integrity before each use and changed immediately if contaminated or damaged.[5] |
| Body Protection | Laboratory Coat or Chemical-resistant Gown | A long-sleeved, knee-length lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant gown or apron should be worn.[5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound solid or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills. |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for safety. The following workflow outlines the necessary steps before, during, and after handling the compound.
Experimental Protocol: A General Guideline for Handling
-
Pre-Handling Preparations:
-
Ensure the chemical fume hood is operational and has a current certification.
-
Assemble all required PPE and inspect each item for damage.[2]
-
Prepare all necessary glassware, reagents, and equipment. Ensure everything is properly labeled.
-
-
Handling the Compound:
-
Put on all required personal protective equipment in the correct order (e.g., gown, mask, goggles, gloves).[2]
-
Conduct all manipulations of this compound, including weighing and dissolution, inside a chemical fume hood.[6][7]
-
Avoid the generation of dust.[7]
-
Use caution to prevent contact with skin, eyes, and clothing.[7]
-
-
Post-Handling Procedures:
-
Decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Segregate all waste materials as described in the disposal plan below.
-
Remove PPE in a manner that avoids self-contamination, and dispose of it in the designated waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
III. First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8][9] Seek immediate medical attention.[7][8][9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek medical attention if irritation persists.[6] |
| Inhalation | Move the individual to fresh air.[6][10] If breathing is difficult or has stopped, provide artificial respiration.[6][10] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water.[10] If the person is conscious, give them 2-4 cupfuls of water or milk to drink.[7] Seek immediate medical attention.[6][7][10] |
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow
Disposal Protocol:
-
Solid Waste:
-
Unused or expired this compound should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Contaminated disposable items such as gloves, bench paper, and pipette tips should be placed in a designated, sealed container for contaminated solid waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent-resistant container for liquid chemical waste. Do not mix incompatible waste streams.
-
-
General Guidelines:
-
All waste containers must be clearly labeled with the chemical name and primary hazard.
-
Waste should be stored in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal must be carried out through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.[11][12]
-
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. 5. Personal Protective Equipment (PPE) | ATrain Education [atrainceu.com]
- 3. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 4. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.de [fishersci.de]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [wap.guidechem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
